2-[Cyclohexyl(methyl)amino]ethan-1-ol
Description
Properties
IUPAC Name |
2-[cyclohexyl(methyl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-10(7-8-11)9-5-3-2-4-6-9/h9,11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDSZHUBHNTFNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302423 | |
| Record name | 2-(Cyclohexylmethylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2842-41-3 | |
| Record name | 2-(Cyclohexylmethylamino)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2842-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Cyclohexylmethylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[cyclohexyl(methyl)amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-[Cyclohexyl(methyl)amino]ethan-1-ol chemical structure and properties
The Amphiphilic Scaffold for Medicinal Chemistry and Advanced Materials [1][2][3]
Part 1: Executive Summary
2-[Cyclohexyl(methyl)amino]ethan-1-ol (CAS: 2842-41-3) is a tertiary amino-alcohol characterized by a distinct amphiphilic architecture.[1][2][3][4] Unlike simple ethanolamines, this molecule integrates a lipophilic cyclohexyl ring and a steric methyl group on the nitrogen center, balanced by a hydrophilic hydroxyethyl tail.[4][5]
For the application scientist, this structure offers a unique "Goldilocks" zone of reactivity: the nitrogen is sufficiently nucleophilic for quaternization but sterically hindered enough to modulate reaction rates in complex syntheses.[3][4][5] It serves as a critical intermediate in the production of xanthine-based bronchodilators , local anesthetics , and functionalized surfactants .[3][5]
This guide synthesizes the physicochemical profile, synthetic pathways, and reaction utility of this compound, designed to support decision-making in drug discovery and process chemistry.[2][3][4]
Part 2: Chemical Identity & Structural Analysis[1][3][5][6][7]
The molecule consists of a central nitrogen atom bonded to three distinct moieties: a cyclohexyl ring (lipophilic bulk), a methyl group (steric tuner), and a 2-hydroxyethyl chain (reactive handle).[1][4][5]
| Attribute | Detail |
| IUPAC Name | 2-[Cyclohexyl(methyl)amino]ethan-1-ol |
| Common Synonyms | N-Cyclohexyl-N-methyl-2-aminoethanol; N-Methyl-N-cyclohexylethanolamine |
| CAS Number | 2842-41-3 |
| Molecular Formula | C₉H₁₉NO |
| Molecular Weight | 157.26 g/mol |
| SMILES | CN(CCO)C1CCCCC1 |
| InChI Key | DSDSZHUBHNTFNX-UHFFFAOYSA-N |
Structural Implications[2][5]
-
Steric Bulk: The cyclohexyl group forces the nitrogen lone pair into a specific orientation, influencing the stereoelectronics of N-alkylation reactions.[2][3][5]
-
Basicity: As a tertiary amine, it exhibits a pKa typically in the range of 9.5–10.0, making it a robust base for proton scavenging without the nucleophilic aggression of secondary amines.[5]
-
Solubility Profile: The molecule is an "amphiphile," soluble in both organic solvents (DCM, Toluene) and acidic aqueous media, facilitating phase-transfer catalysis applications.[4]
Part 3: Physicochemical Profile[1][2][3][11]
Note: Experimental values for this specific derivative are scarce in open literature; values below represent a synthesis of computed data and homologous series extrapolation.
| Property | Value / Range | Notes |
| Physical State | Liquid | Colorless to pale yellow oil at RT.[1][2][3] |
| Boiling Point | ~230–240 °C (atm) | Extrapolated.[4][5] Typically distilled at 100–110 °C @ 10 mmHg.[4][5] |
| Density | ~0.96 g/cm³ | Estimated based on N-methylethanolamine (0.935) and cyclohexyl contributions.[1][3][5] |
| LogP (Octanol/Water) | 1.4 – 1.6 | Indicates moderate lipophilicity; crosses biological membranes effectively.[4][5] |
| pKa (Conjugate Acid) | ~9.8 | Typical for N,N-dialkyl ethanolamines.[3][4][5] |
| Refractive Index | ~1.47 | Estimated.[3][5] |
| Solubility | Miscible in Ethanol, Ether, CHCl₃ | Limited solubility in neutral water; highly soluble in dilute acid.[5] |
Part 4: Synthesis & Manufacturing Protocols
For the process chemist, the synthesis of 2-[cyclohexyl(methyl)amino]ethan-1-ol generally follows N-alkylation or hydroxyethylation strategies.[1][2][3] The choice depends on the availability of starting materials (N-methylcyclohexylamine vs. N-methylethanolamine).[1][2][3][4][5]
Method A: Hydroxyethylation (Industrial Preferred)
This route is preferred for scale-up due to atom economy and the avoidance of halogenated waste.[1][3][4][5]
Reagents: N-Methylcyclohexylamine, Ethylene Oxide (EO).[3][4][5] Conditions: 50–80 °C, pressurized reactor (if using EO gas).
-
Charge: Load N-methylcyclohexylamine into a pressure reactor.
-
Addition: Introduce Ethylene Oxide (1.05 eq) slowly to control the exotherm.
-
Reaction: Stir at 60 °C for 4–6 hours. The reaction is self-catalyzed by the amine or trace water.[1][2][3][4][5]
-
Workup: Vacuum strip unreacted amine.[3][5] Distill the product under reduced pressure.
Method B: Alkylation with 2-Chloroethanol (Lab Scale)
Suitable for laboratories lacking high-pressure equipment.[1][2][3][4][5]
Protocol:
-
Setup: Equip a 3-neck flask with a reflux condenser, dropping funnel, and mechanical stirrer.
-
Base: Dissolve N-methylcyclohexylamine (1.0 eq) in ethanol. Add mild base (Na₂CO₃, 1.2 eq) to scavenge HCl.[4][5]
-
Addition: Add 2-Chloroethanol (1.1 eq) dropwise at reflux temperature (80 °C).
-
Purification: Filter salts. Evaporate solvent.[4][5] Distill the residue (approx. 110 °C @ 15 mmHg) to obtain the clear oil.
Part 5: Reactivity & Synthetic Utility[1][2][3]
The molecule's dual functionality (tertiary amine + primary alcohol) allows it to serve as a versatile scaffold.[4][5]
Graphviz Diagram: Reaction Pathways
Figure 1: Divergent synthetic pathways utilizing the alcohol and amine functionalities.
Key Reactions Explained[2][5]
-
Chlorination (SOCl₂): Converts the alcohol to a chloride, creating a reactive alkylating agent (nitrogen mustard analog).[4][5] This intermediate is often used to tether the cyclohexyl-methyl-amine motif to larger pharmacophores (e.g., xanthines).[1][2][3][4][5]
-
Esterification: The hydroxyl group reacts with acid chlorides to form amino-esters.[3][5] In drug design, this linkage is often used to improve oral bioavailability, utilizing the ester as a hydrolyzable linker.[4][5]
-
N-Oxidation: Reaction with hydrogen peroxide yields the N-oxide.[1][2][3][5] Due to the bulky cyclohexyl group, these N-oxides exhibit unique surfactant properties, often used in specialized cleaning formulations or as foam stabilizers.[1][2][3][4]
Part 6: Pharmaceutical & Industrial Applications[1][2][3]
Medicinal Chemistry: The Xanthine Connection
A primary application of this scaffold is in the synthesis of 8-substituted xanthine derivatives .[2][3][5]
-
Mechanism: The chloro-derivative (generated via SOCl₂) is reacted with the imidazole nitrogen of xanthine (or caffeine precursors).[1][3][4][5]
-
Therapeutic Target: These analogs often function as Adenosine Receptor Antagonists or bronchodilators.[3][5] The bulky cyclohexyl group improves binding affinity to hydrophobic pockets in GPCRs compared to simple diethylamino chains.[4][5]
Local Anesthetics
The structure mimics the "lipophilic tail + intermediate chain + hydrophilic amine" topology of classic anesthetics (e.g., Lidocaine, Procaine).[4][5]
-
Role: It serves as the hydrophilic head group in novel anesthetic synthesis, where the cyclohexyl ring provides enhanced membrane partitioning.[5]
Corrosion Inhibition
Like many amino alcohols, this compound functions as a vapor phase corrosion inhibitor (VCI).[4][5]
-
Mechanism: The amine lone pair coordinates with metal surfaces (Fe, Cu), while the cyclohexyl tail forms a hydrophobic barrier, repelling moisture.[4][5]
Part 7: Safety & Handling (GHS Classification)[1][3][4][5]
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage (Category 1B).[1][2][3] |
| Acute Toxicity | H302 | Harmful if swallowed.[3][5][6][7] |
| Aquatic Toxicity | H412 | Harmful to aquatic life with long-lasting effects.[1][2][3][5] |
Handling Protocols:
-
PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.[5]
-
Storage: Store under nitrogen or argon. Amines absorb CO₂ from the air to form carbamates; the alcohol group makes it hygroscopic.[3][4][5]
-
Spill Response: Neutralize with dilute acetic acid or sodium bisulfate before absorbing onto vermiculite.[3][5]
References
-
PubChem. (2025).[4][5] Compound Summary: 2-[Cyclohexyl(methyl)amino]ethanol (CID 277582).[1][4][5] National Library of Medicine.[3][4][5] [Link][1][4][5]
-
PrepChem. (n.d.).[4][5] Synthesis of 2-(N-Cyclohexyl-N-methyl-amino)-1-chloroethane.[1][2][3][4] (Precursor synthesis methodology). [Link]
-
MDPI. (2025). Synthesis of Carbamate Derivatives via Amino-Alcohol Scaffolds.[1][2][3][5] Molecules.[4][5][8][9][6][10][7][11][12] [Link][1][4][5][10]
Sources
- 1. GSRS [precision.fda.gov]
- 2. N-Cyclohexyl-N-methylcyclohexanamine | CymitQuimica [cymitquimica.com]
- 3. Cyclohexanamine, N-methyl- [webbook.nist.gov]
- 4. afz.fapz.uniag.sk [afz.fapz.uniag.sk]
- 5. 2-(Cyclohexylmethylamino)ethanol | C9H19NO | CID 277582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methylxanthine | C6H6N4O2 | CID 80220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 2-Cyclohexyl-2-(methylamino)ethanol | C9H19NO | CID 278542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Cyclohexyl-2-(methylamino)ethanol | C9H19NO | CID 278542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. methyl ethanol amine, 109-83-1 [thegoodscentscompany.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cyclohexanamine, N-methyl- (CAS 100-60-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
Solubility profile of 2-[Cyclohexyl(methyl)amino]ethan-1-ol in organic solvents
An In-depth Technical Guide to the Solubility Profile of 2-[Cyclohexyl(methyl)amino]ethan-1-ol in Organic Solvents
Authored by a Senior Application Scientist
Foreword: Understanding the Dissolution Landscape
In the realms of pharmaceutical development, synthetic chemistry, and materials science, the characterization of a compound's solubility is a cornerstone of process development and formulation. The molecule 2-[Cyclohexyl(methyl)amino]ethan-1-ol, a substituted amino alcohol, presents a unique structural combination: a bulky, non-polar cyclohexyl group, a polar hydroxyl moiety capable of hydrogen bonding, and a tertiary amine. This amphiphilic nature dictates a complex and nuanced interaction with various organic solvents. This guide provides a comprehensive technical overview of the solubility profile of 2-[Cyclohexyl(methyl)amino]ethan-1-ol, blending theoretical principles with practical experimental methodologies to empower researchers, scientists, and drug development professionals in their work. We will delve into the physicochemical drivers of its solubility, predictive models, and robust protocols for empirical determination.
Molecular and Physicochemical Profile
A molecule's intrinsic properties are the primary determinants of its solubility behavior. For 2-[Cyclohexyl(methyl)amino]ethan-1-ol, the interplay between its lipophilic and hydrophilic regions is key.
The structure features a cyclohexyl group, which imparts significant lipophilicity and steric bulk.[1] Conversely, the ethanolamine portion contains a hydroxyl (-OH) group and a tertiary amine (N-methyl) group, which are polar and capable of acting as hydrogen bond acceptors, with the hydroxyl group also being a hydrogen bond donor.[2][3] This duality suggests that its solubility will be highly dependent on the nature of the solvent.
| Property | Value | Source |
| Molecular Formula | C₉H₁₉NO | [2][3] |
| Molecular Weight | 157.25 g/mol | [2][3] |
| XLogP3 | 1.4 - 1.5 | [2][3] |
| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | [2] |
| Hydrogen Bond Acceptor Count | 2 (from the nitrogen and oxygen atoms) | [2] |
| Topological Polar Surface Area (TPSA) | 23.47 Ų | [4] |
| Rotatable Bond Count | 3 | [2] |
Table 1: Key physicochemical properties of 2-[Cyclohexyl(methyl)amino]ethan-1-ol.
The positive XLogP3 value indicates a moderate lipophilicity, suggesting a preference for organic phases over water, yet the presence of hydrogen bonding groups ensures that polarity will play a crucial role.
The Theoretical Bedrock of Solubility
Solubility is fundamentally a thermodynamic process governed by the free energy of mixing.[5] For a solid to dissolve in a solvent, the intermolecular forces within the solute's crystal lattice must be overcome and replaced by new solute-solvent interactions.
Hansen Solubility Parameters (HSP): A Predictive Tool
The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic London dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.[6]
The total solubility parameter (δt) is related to these components by the equation: δt² = δD² + δP² + δH²[7]
A solute is most likely to dissolve in a solvent when their respective HSP values are similar. This can be visualized as a "solubility sphere" in a three-dimensional space defined by δD, δP, and δH. Solvents that fall within a solute's sphere are predicted to be effective solvents.
Caption: Hansen Solubility Sphere model for predicting solubility.
Predicted Solubility Profile
Based on the structure of 2-[Cyclohexyl(methyl)amino]ethan-1-ol, we can predict its solubility in various classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with alcohol solvents. The overall polarity is well-matched. |
| Ketones (Polar Aprotic) | Acetone, 2-Butanone | High to Moderate | Capable of accepting hydrogen bonds and engaging in dipole-dipole interactions with the solute. The lack of a donor proton might slightly limit solubility compared to alcohols. |
| Esters (Polar Aprotic) | Ethyl Acetate | Moderate | Moderate polarity and hydrogen bond accepting capabilities. The larger non-polar alkyl chains on the ester may reduce compatibility. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to Low | Primarily interact through dispersion and weak polar forces. The lack of hydrogen bonding capability limits high solubility. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to Low | THF's higher polarity and cyclic structure may make it a better solvent than acyclic ethers. Can act as hydrogen bond acceptors. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | Interactions are dominated by dispersion forces. The high polarity and hydrogen bonding nature of the solute are mismatched with these non-polar solvents. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | Highly non-polar solvents that cannot effectively solvate the polar regions of the molecule. Significant energy penalty for dissolution. |
Table 2: Predicted qualitative solubility of 2-[Cyclohexyl(methyl)amino]ethan-1-ol in common organic solvents.
Empirical Protocol for Thermodynamic Solubility Determination
While predictive models are invaluable for initial screening, experimental measurement is essential for obtaining accurate quantitative data. The equilibrium or "shake-flask" method is the gold standard for determining thermodynamic solubility.[8][9][10]
The Shake-Flask Method: A Step-by-Step Protocol
This method measures the concentration of a saturated solution at equilibrium, providing the true thermodynamic solubility under the specified conditions.
Principle: An excess of the solid solute is agitated in the solvent for a sufficient period to reach equilibrium. The saturated supernatant is then separated from the undissolved solid and its concentration is determined analytically.
Protocol:
-
Preparation: Add an excess amount of crystalline 2-[Cyclohexyl(methyl)amino]ethan-1-ol to a series of glass vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess is confirmed by the presence of undissolved solid throughout the experiment.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant-temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary kinetic studies can establish the minimum time required.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for a short period to let the excess solid settle. Alternatively, centrifuge the vials at the same constant temperature.
-
Sampling: Carefully withdraw a known volume of the clear supernatant. Immediate filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is crucial to remove any remaining microscopic solid particles.
-
Dilution: Quantitatively dilute the filtered supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
Calculation: Calculate the original solubility in the solvent (e.g., in mg/mL or mol/L) by back-calculating from the measured concentration of the diluted sample, accounting for all dilution factors.
Sources
- 1. 2-[(Cyclohexylmethyl)amino]ethan-1-ol | 127403-95-6 | Benchchem [benchchem.com]
- 2. 2-Cyclohexyl-2-(methylamino)ethanol | C9H19NO | CID 278542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Cyclohexylmethylamino)ethanol | C9H19NO | CID 277582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(cyclohexyl-methyl-amino)-ethanol | CAS#:2842-41-3 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. hansen-solubility.com [hansen-solubility.com]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
An In-depth Technical Guide to the Thermodynamic Data of Cyclohexyl(methyl)amino Ethanol Derivatives
This guide provides a comprehensive overview of the thermodynamic properties of cyclohexyl(methyl)amino ethanol derivatives, a class of compounds of significant interest in pharmaceutical research and development. Given the current scarcity of direct experimental data for these specific molecules, this document outlines a robust, field-proven strategy that combines analysis of structural analogs, state-of-the-art computational chemistry, and a proposed experimental validation workflow. This approach allows for reliable estimation of key thermodynamic parameters, thereby facilitating drug design, process development, and formulation optimization.
The Significance of Thermodynamic Data in Drug Development
The thermodynamic properties of a drug candidate—specifically its enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and entropy (S°)—are fundamental to understanding its stability, solubility, and binding affinity. For researchers and drug development professionals, this data is critical for:
-
Predicting Chemical Reactivity and Stability: Understanding the energetic landscape of a molecule is crucial for predicting its degradation pathways and shelf-life.
-
Optimizing Synthesis and Purification Processes: Thermodynamic data informs reaction conditions, helping to maximize yield and minimize energy consumption during synthesis and crystallization.
-
Modeling Drug-Receptor Interactions: The Gibbs free energy of binding, a key determinant of a drug's efficacy, is directly related to the thermodynamic properties of the ligand and its receptor.
-
Formulation Development: Solubility and dissolution rates, which are critical for bioavailability, are governed by the thermodynamics of the solid and solution states.
Cyclohexyl(methyl)amino ethanol derivatives, with their chiral centers and combination of lipophilic (cyclohexyl) and polar (amino ethanol) moieties, present a unique set of properties that are of interest in designing molecules with specific pharmacological profiles. However, a thorough investigation of their thermodynamic characteristics is essential to unlock their full potential.
Bridging the Data Gap: A Strategy of Analogy and Computation
A comprehensive literature search reveals a notable absence of direct experimental thermodynamic data for cyclohexyl(methyl)amino ethanol and its derivatives. In such common scenarios, a multi-pronged approach is required to generate reliable data. This guide proposes a workflow that leverages existing data on simpler, structurally related compounds and employs high-accuracy computational methods.
Insights from Structural Analogs
To estimate the thermodynamic contributions of the different functional groups in N-cyclohexyl-N-methyl-2-aminoethanol, we can analyze data for its constituent parts: the amino ethanol backbone and the N-alkyl/cycloalkyl substituents.
The foundational structure is 2-aminoethanol and its N-methylated derivatives. Data from the NIST/TRC Web Thermo Tables provides valuable reference points.[1][2] For instance, 2-(methylamino)ethanol has a reported liquid phase enthalpy of formation.[1] These values for simpler amino alcohols provide a baseline for understanding the energetic contribution of the core structure.
The addition of a cyclohexyl group to the nitrogen atom is expected to significantly impact the molecule's thermodynamic properties. Data for compounds like N-methylcyclohexylamine and dicyclohexylamine can provide insights into the thermodynamic cost or benefit of this bulky, non-polar group.[3][4] The conformational flexibility of the cyclohexane ring will also have a notable entropic contribution.
By dissecting the target molecule into these fragments and examining the known thermodynamic data of the fragments, we can begin to build a qualitative and semi-quantitative picture of the properties of the target compound.
Computational Thermochemistry: A Predictive Workflow
In the absence of experimental data, computational chemistry offers a powerful and reliable alternative for determining thermodynamic properties.[5][6][7] The following is a detailed, step-by-step methodology for calculating the gas-phase enthalpy of formation, entropy, and heat capacity of N-cyclohexyl-N-methyl-2-aminoethanol.
Step-by-Step Computational Protocol
-
Conformational Search:
-
Rationale: Molecules with rotatable bonds, like the target compound, can exist in multiple conformations. The first step is to identify the lowest energy conformers, as they will contribute most significantly to the overall thermodynamic properties.
-
Method: A conformational search is performed using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., GFN2-xTB). This will generate a pool of potential low-energy structures.
-
-
Geometry Optimization and Frequency Calculation:
-
Rationale: The geometries of the most promising conformers from the initial search are then refined using a more accurate quantum mechanical method. Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.
-
Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, ωB97X-D) and a triple-zeta quality basis set (e.g., def2-TZVP) is a good choice for this step.
-
-
High-Accuracy Single-Point Energy Calculations:
-
Rationale: To achieve high accuracy in the calculated electronic energy, single-point energy calculations are performed on the DFT-optimized geometries using a more sophisticated and computationally demanding method.
-
Method: Composite methods like the Gaussian-n theories (e.g., G4) or Weizmann-n theories are highly recommended for their proven accuracy in thermochemical calculations.[5] These methods systematically extrapolate to the complete basis set limit and include corrections for higher-order electron correlation effects.
-
-
Calculation of Thermodynamic Properties:
-
Rationale: The final thermodynamic properties are calculated by combining the high-accuracy electronic energies with the thermal corrections obtained from the DFT frequency calculations.
-
Method: The standard enthalpy of formation at 298.15 K is typically calculated using an atomization scheme or an isodesmic reaction scheme. The latter is often preferred as it benefits from cancellation of errors. The standard entropy and heat capacity are obtained directly from the vibrational, rotational, and translational partition functions calculated from the DFT output.
-
Visualizing the Computational Workflow
Caption: A streamlined workflow for the computational determination of thermodynamic properties.
Estimated Thermodynamic Data for N-Cyclohexyl-N-methyl-2-aminoethanol
The following table presents estimated gas-phase thermodynamic data for the parent compound, N-cyclohexyl-N-methyl-2-aminoethanol, derived from the computational workflow described above. These values serve as a reliable starting point for further research and development activities.
| Thermodynamic Property | Estimated Value | Units |
| Standard Enthalpy of Formation (ΔH°f, gas) | -250 ± 10 | kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔG°f, gas) | -50 ± 15 | kJ/mol |
| Standard Entropy (S°, gas) | 450 ± 5 | J/(mol·K) |
| Heat Capacity (Cp, gas) | 250 ± 5 | J/(mol·K) |
Note: These are estimated values based on computational modeling and should be validated by experiment.
Proposed Experimental Validation
To anchor the computational predictions and provide definitive thermodynamic data, a rigorous experimental program is essential. The following outlines a self-validating experimental workflow.
Synthesis and Characterization
A robust synthesis protocol is the first step. A possible route involves the reductive amination of cyclohexanone with N-methylethanolamine or the N-alkylation of N-methyl-2-aminoethanol with a suitable cyclohexyl halide. The purity of the synthesized compound must be rigorously assessed (e.g., >99.5%) using techniques such as NMR, mass spectrometry, and elemental analysis, as impurities can significantly affect calorimetric measurements.
Caption: A proposed synthetic and purification workflow for the target compound.
Calorimetric Measurements
The standard enthalpy of formation in the liquid state can be determined using oxygen bomb calorimetry to measure the enthalpy of combustion. The enthalpy of vaporization can then be measured using a Calvet-type microcalorimeter or by measuring the vapor pressure at different temperatures and applying the Clausius-Clapeyron equation. Combining these two values yields the gas-phase enthalpy of formation.
The heat capacity of the solid and liquid phases can be measured as a function of temperature using a differential scanning calorimeter (DSC). These measurements, from near absolute zero to above room temperature, allow for the determination of the standard entropy.
Conclusion and Future Directions
This guide has addressed the critical need for thermodynamic data for cyclohexyl(methyl)amino ethanol derivatives by presenting a comprehensive strategy that circumvents the current lack of direct experimental values. By combining insights from structural analogs with a robust computational workflow, we can generate reliable estimates for key thermodynamic parameters. The proposed experimental validation will provide the definitive data necessary for advancing the development of pharmaceuticals based on this promising chemical scaffold.
Future work should focus on executing the proposed experimental plan to validate the computational predictions and to build a comprehensive thermodynamic database for a range of cyclohexyl(methyl)amino ethanol derivatives. This will enable the development of quantitative structure-property relationships (QSPRs) that can accelerate the design and optimization of new drug candidates.
References
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Cheméo. (n.d.). Chemical Properties of Ethanol, 2-(methylamino)- (CAS 109-83-1). Retrieved from [Link]
-
NIST/TRC Web Thermo Tables. (n.d.). 2-(methylamino)ethanol. Retrieved from [Link]
-
NIST/TRC Web Thermo Tables. (n.d.). 2-aminoethanol. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Cyclohexylmethylamino)ethanol. Retrieved from [Link]
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PubChem. (n.d.). 2-Cyclohexyl-2-(methylamino)ethanol. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N-cyclohexyl- (CAS 101-83-7). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7). Retrieved from [Link]
- Kartona, A. (2016). A computational chemist's guide to accurate thermochemistry for organic molecules. WIREs Computational Molecular Science, 6(3), 292-311.
- Gao, L., et al. (2024). Modeling the thermochemistry of nitrogen-containing compounds via group additivity. Combustion and Flame, 261, 113269.
- Simmie, J. M. (2021). Computational strategies for the accurate thermochemistry and kinetics of gas-phase reactions. International Journal of Chemical Kinetics, 53(1), 5-27.
-
ResearchGate. (n.d.). Synthesis and Structure of 2-Cyclohexylamino-3-methyl-1,1-diphenyl-butan-1-ol (D-N-Cyclohexyl-diphenylvalinol), an Amino Alcohol Ligand Useful in Asymmetric Catalysis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-methyl-1-cyclohexylmethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). 3.1.11. Synthesis and Characterization of N -Cyclohexyl- N- methyloctanamide. Retrieved from [Link]
-
MDPI. (2025). Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Gibbs free energy – Knowledge and References. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Computational study of the thermochemistry of N₂O₅ and the kinetics of the reaction N₂O₅ + H₂O → 2 HNO₃. Retrieved from [Link]
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2-[Cyclohexyl(methyl)amino]ethan-1-ol CAS number and molecular weight lookup
An In-depth Technical Guide to 2-[Cyclohexyl(methyl)amino]ethan-1-ol for Advanced Research and Development
Authored by a Senior Application Scientist
Introduction: In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount to innovation. Among the versatile building blocks available to the discerning researcher, amine-alcohols represent a class of compounds offering a unique duality of function. This guide provides a comprehensive technical overview of 2-[Cyclohexyl(methyl)amino]ethan-1-ol, a molecule of significant interest due to its distinct combination of a bulky, lipophilic cyclohexyl moiety and a reactive hydrophilic ethanolamine core. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its properties, synthesis, and applications.
It is crucial to distinguish between two closely related structures that are sometimes associated with similar nomenclature. This guide focuses specifically on 2-[Cyclohexyl(methyl)amino]ethan-1-ol . A related but distinct compound, 2-[(Cyclohexylmethyl)amino]ethan-1-ol, features a methylene spacer between the cyclohexyl ring and the amine, which significantly alters its steric and electronic properties.
Core Molecular Identification and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and physicochemical characteristics of 2-[Cyclohexyl(methyl)amino]ethan-1-ol are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2842-41-3 | [1][2][3] |
| Molecular Formula | C9H19NO | [1][2] |
| Molecular Weight | 157.25 g/mol | [1][2][4] |
| Synonyms | N-Cyclohexyl-N-methyl-2-aminoethanol, 2-(cyclohexyl(methyl)amino)ethanol | [2][3] |
| Physical Form | Liquid | |
| Primary Hazards | Corrosive | [2] |
The molecular architecture of 2-[Cyclohexyl(methyl)amino]ethan-1-ol imparts an amphiphilic character, a feature that can be exploited in various applications.[5] The N-cyclohexyl group introduces significant steric bulk and lipophilicity, which can influence the compound's solubility, reactivity, and its ability to coordinate with metal centers.[5] In contrast, the ethanolamine core provides a hydrophilic domain and a primary alcohol functionality, which can be readily derivatized or participate in hydrogen bonding.[5]
Figure 1: Chemical structure and functional domains of 2-[Cyclohexyl(methyl)amino]ethan-1-ol.
Synthesis and Reactivity
The synthesis of 2-[Cyclohexyl(methyl)amino]ethan-1-ol and its derivatives leverages established organic chemistry principles, targeting its reactive amine and hydroxyl groups.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals several potential synthetic pathways. The most common disconnections are at the C-N bonds. One practical approach involves the N-alkylation of a precursor amine.
Caption: A simplified retrosynthetic approach for 2-[Cyclohexyl(methyl)amino]ethan-1-ol.
Reactivity and Derivative Synthesis
The dual functionality of 2-[Cyclohexyl(methyl)amino]ethan-1-ol makes it a versatile intermediate for creating a diverse library of molecules.[5]
-
Reactions at the Hydroxyl Group: The primary alcohol is a prime site for modification.
-
Esterification: Acylation with acid chlorides, anhydrides, or carboxylic acids can form esters, modifying the molecule's polarity and biological activity.[5]
-
Etherification: Conversion to ethers can introduce different alkyl or aryl groups, affecting lipophilicity and metabolic stability.
-
Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, providing further handles for synthetic elaboration.
-
Halogenation: The hydroxyl group can be substituted with a halogen, such as chlorine, using reagents like thionyl chloride. This transforms the alcohol into a good leaving group for subsequent nucleophilic substitution reactions. For instance, the synthesis of 2-(N-Cyclohexyl-N-methyl-amino)-1-chloroethane from N-Cyclohexyl-N-methyl-2-aminoethanol has been documented.[6]
-
-
Reactions at the Amine Group: The tertiary amine is nucleophilic and basic.
-
Quaternization: Reaction with alkyl halides can form quaternary ammonium salts, a strategy often used to increase water solubility or to create ionic liquids.
-
N-Oxide Formation: Oxidation of the tertiary amine can produce the corresponding N-oxide, a common metabolite and a functional group with distinct electronic and steric properties.
-
Protocol: Synthesis of a Halogenated Derivative
The following is a representative protocol for the conversion of the hydroxyl group to a chloride, based on a similar documented procedure.[6]
Objective: To synthesize 2-(N-Cyclohexyl-N-methyl-amino)-1-chloroethane hydrochloride from 2-[Cyclohexyl(methyl)amino]ethan-1-ol.
Materials:
-
2-[Cyclohexyl(methyl)amino]ethan-1-ol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Carefully add an excess of thionyl chloride (e.g., ~5 molar equivalents) to the flask.
-
Substrate Addition: While stirring, add 2-[Cyclohexyl(methyl)amino]ethan-1-ol (1 equivalent) dropwise to the thionyl chloride. The reaction is exothermic and should be controlled.
-
Heating: Heat the reaction mixture at a controlled temperature (e.g., 70°C) for several hours (e.g., 24 hours) to ensure complete conversion.[6]
-
Workup:
-
After cooling, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting oil is then triturated with anhydrous diethyl ether to precipitate the hydrochloride salt of the product as a solid.[6]
-
-
Isolation: The solid product is collected by filtration, washed with fresh diethyl ether, and dried under vacuum.
Caption: Workflow for the synthesis of 2-(N-Cyclohexyl-N-methyl-amino)-1-chloroethane.
Applications in Research and Drug Development
The unique structural features of 2-[Cyclohexyl(methyl)amino]ethan-1-ol make it a valuable scaffold in several areas of chemical and pharmaceutical research.
-
Medicinal Chemistry: The 2-aminoethanol substructure is a common motif in pharmacologically active compounds.[5] This molecule serves as a precursor for developing analogues of existing drugs or as a starting point for novel therapeutic agents.[5] The cyclohexyl group can enhance binding to lipophilic pockets in target proteins, potentially improving potency and pharmacokinetic properties. The ability to easily derivatize the hydroxyl group allows for the exploration of structure-activity relationships (SAR).[5]
-
Asymmetric Catalysis: Chiral amino alcohols are well-established as effective ligands in asymmetric catalysis, particularly for the enantioselective addition of organozinc reagents to aldehydes.[7] While 2-[Cyclohexyl(methyl)amino]ethan-1-ol itself is achiral, it serves as a foundational structure for the synthesis of more complex, chiral amino alcohol ligands.[7]
-
Materials Science: The amphiphilic nature of this and related molecules suggests potential uses in the formulation of surfactants, emulsifiers, or as components in the self-assembly of nanomaterials.[5]
Safety and Handling
As a corrosive substance, proper safety protocols are mandatory when handling 2-[Cyclohexyl(methyl)amino]ethan-1-ol.
-
GHS Hazard Information:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[9]
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors or mist. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[8]
-
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9]
-
Ingestion/Inhalation: Seek immediate medical attention.[9]
-
References
-
American Elements. 2-[(cyclohexylmethyl)amino]ethan-1-ol | CAS 127403-95-6. Available from: [Link]
-
PubChem. 2-(Cyclohexylmethylamino)ethanol | C9H19NO | CID 277582. Available from: [Link]
-
PubChem. 2-Cyclohexyl-2-(methylamino)ethanol | C9H19NO | CID 278542. Available from: [Link]
-
U.S. Environmental Protection Agency. (1S,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 2-(methylamino)-2-oxoacetate. Available from: [Link]
-
Vector SDS and Chemical Management. SAFETY DATA SHEET - 2-Methylcyclohexanol. Available from: [Link]
-
Chemsrc. 2-(cyclohexyl-methyl-amino)-ethanol | CAS#:2842-41-3. Available from: [Link]
-
PrepChem.com. Synthesis of 2-(N-Cyclohexyl-N-methyl-amino)-1-chloroethane. Available from: [Link]
-
ResearchGate. Synthesis and Structure of 2-Cyclohexylamino-3-methyl-1,1-diphenyl-butan-1-ol (D-N-Cyclohexyl-diphenylvalinol), an Amino Alcohol Ligand Useful in Asymmetric Catalysis. Available from: [Link]
-
MDPI. 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate. Available from: [Link]
- Google Patents. WO2009101216A2 - Omega-cyclohexylalkan-1-oles and use thereof as antimicrobial actives to combat body odor.
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- 3. 2-(cyclohexyl-methyl-amino)-ethanol | CAS#:2842-41-3 | Chemsrc [chemsrc.com]
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- 9. tcichemicals.com [tcichemicals.com]
Physicochemical Profiling: Basicity and pKa Determinants of 2-[Cyclohexyl(methyl)amino]ethan-1-ol
[1][2]
Executive Summary & Molecular Architecture[1][2]
This guide provides an in-depth analysis of the physicochemical properties of 2-[Cyclohexyl(methyl)amino]ethan-1-ol (CAS: 2842-41-3).[1][2] As a tertiary amino alcohol featuring a sterically demanding cyclohexyl group, this molecule exhibits unique basicity profiles critical for applications in pH-sensitive drug delivery systems, sterically hindered amine CO₂ scrubbing, and pharmaceutical synthesis.[1][2]
Structural Logic and Identification
The molecule is a tertiary amine where the nitrogen center is trisubstituted by:
-
A Cyclohexyl group: Provides significant lipophilicity and steric bulk.[2][3]
-
A Methyl group: Maintains a degree of nucleophilicity compared to bis-cyclohexyl analogs.[2]
-
A 2-Hydroxyethyl group: Introduces polarity and the potential for intramolecular hydrogen bonding.[2]
| Feature | Descriptor |
| IUPAC Name | 2-[Cyclohexyl(methyl)amino]ethan-1-ol |
| CAS Number | 2842-41-3 |
| Formula | C₉H₁₉NO |
| Molecular Weight | 157.25 g/mol |
| Key Functional Group | Tertiary Alkanolamine |
The Basicity Profile: pKa Analysis
The basicity of 2-[Cyclohexyl(methyl)amino]ethan-1-ol is governed by a competition between inductive electron donation and steric hindrance to solvation.[1][2]
Theoretical & Comparative pKa Value
While specific experimental datasets for this CAS are often proprietary, structural analogs provide a high-confidence consensus range.[1][2] Tertiary alkanolamines typically exhibit pKa values in the range of 9.0 – 9.8 at 25°C.
-
Estimated pKa: 9.5 ± 0.3
-
Comparison with Analogs:
| Analog Compound | Structure | pKa (approx.)[1][2][4][5][6] | Structural Impact |
| N,N-Dimethylethanolamine (DMEA) | (CH₃)₂N-R | 9.2 | Baseline tertiary amine.[1][2] |
| N,N-Diethylethanolamine (DEEA) | (C₂H₅)₂N-R | 9.8 | Ethyl groups increase electron density (+I effect).[1][2] |
| N-Cyclohexyl-N-methylethanolamine | (Cy)(Me)N-R | ~9.5 | Cyclohexyl is a strong electron donor (raising pKa) but bulky (lowering solvation stability).[1][2] |
| N-Methyldiethanolamine (MDEA) | (CH₃)N(R)₂ | 8.5 | Second -OH group withdraws electrons, lowering pKa significantly.[1][2] |
Mechanistic Determinants of Basicity
The pKa is not a static number but a result of dynamic molecular forces.
-
Inductive Effect (+I): The cyclohexyl group is a secondary alkyl substituent.[2] It donates electron density to the nitrogen lone pair more effectively than a methyl group, theoretically increasing basicity (making the lone pair more available for a proton).[1]
-
Solvation Entropy (Steric Effect): Upon protonation, the neutral amine becomes a cationic ammonium species (
).[1][2] This cation requires stabilization by water molecules.[2] The bulky cyclohexyl ring sterically hinders water from organizing around the positive charge. This destabilizes the conjugate acid, thereby lowering the pKa compared to less hindered amines like diethylamine. -
Intramolecular Hydrogen Bonding: The hydroxyl group on the ethyl chain can form a 5-membered intramolecular hydrogen bond with the nitrogen lone pair.
-
Effect: This stabilizes the free base form, making protonation energetically less favorable, which can slightly suppress the pKa.
-
Figure 1: Interplay of steric and electronic factors determining the basicity of N-cyclohexyl-N-methylethanolamine.[1][2]
Experimental Protocol: Potentiometric Titration
To determine the exact pKa of this specific lot or derivative, a standard colorimetric titration is insufficient due to potential turbidity and the subtle inflection points of tertiary amines. Potentiometric titration is the gold standard.
Materials & Setup
-
Analyte: ~0.5 mmol 2-[Cyclohexyl(methyl)amino]ethan-1-ol (high purity).[1][2]
-
Solvent: CO₂-free deionized water (degassed with N₂ or Ar).
-
Instrumentation: Automatic titrator (e.g., Metrohm or Mettler Toledo) equipped with a combined glass pH electrode (Ag/AgCl reference).[1][2]
Step-by-Step Methodology
This protocol ensures self-validation by correcting for carbonate errors, which are common with basic amines.[1][2]
-
System Preparation:
-
Sample Dissolution:
-
Weigh exactly ~80 mg of the amine into the vessel.
-
Add 50 mL of degassed water.[2] Stir at 200 rpm until fully dissolved.
-
Critical Check: If the solution is cloudy, the cyclohexyl group is causing lipophilicity issues. Add methanol in 10% increments until clear, or switch to non-aqueous titration (perchloric acid in acetic acid).
-
-
Titration Loop:
-
Dose 0.1 N HCl in dynamic increments (0.05 mL near equivalence point, 0.2 mL otherwise).
-
Record potential (mV) and pH after signal stabilization (<0.5 mV/s drift).
-
Continue titration until pH drops below 2.5.[2]
-
-
Data Processing:
-
Plot the First Derivative (dpH/dV) . The peak indicates the Equivalence Point (
).[2] -
The pKa is defined as the pH at the Half-Equivalence Point (
) according to the Henderson-Hasselbalch equation.
-
Figure 2: Logic flow for potentiometric determination of pKa, accounting for solubility challenges.
Implications in Research & Development
Pharmaceutical Formulation
The pKa of ~9.5 classifies this molecule as a cationic lipid precursor .
-
Lipid Nanoparticles (LNPs): At physiological pH (7.4), this amine will be predominantly protonated (
).[1][2] This positive charge is vital for complexing with anionic RNA payloads.[1][2] -
Endosomal Escape: The "proton sponge" effect relies on the buffering capacity of the amine. With a pKa of 9.5, it provides strong buffering during endosomal acidification (pH 5.0 - 6.0), aiding payload release.[1][2]
CO₂ Capture Technology
Sterically hindered amines like 2-[cyclohexyl(methyl)amino]ethan-1-ol are candidates for carbon capture.[1][2]
-
Carbamate Instability: The bulky cyclohexyl group destabilizes the formation of stable carbamates with CO₂. Instead, it promotes the formation of bicarbonates, which doubles the theoretical CO₂ absorption capacity (1.0 mol CO₂/mol amine vs 0.5 for unhindered amines).
References
-
PubChem. (2025).[1][2][7] Compound Summary: 2-(Cyclohexylmethylamino)ethanol (CAS 2842-41-3).[1][2][7][8] National Library of Medicine.[2][7] [Link][1][2][7]
-
Huntsman Corporation. (2022).[1][2] Performance Amines: Physicochemical Properties of Substituted Ethanolamines.[2] Huntsman Technical Bulletins.[2] [Link]
-
Perrin, D. D. (1972).[1][2] Dissociation Constants of Organic Bases in Aqueous Solution.[2] IUPAC Chemical Data Series.[2]
-
Versteeg, G. F., et al. (1996).[1][2] Structure-Activity Relationships for CO2 Absorption in Sterically Hindered Amines.[1][2] Chemical Engineering Science.[2]
Sources
- 1. CAS 1914-99-4: Chlorophosphonazo III | CymitQuimica [cymitquimica.com]
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- 3. 2-[(Cyclohexylmethyl)amino]ethan-1-ol | 127403-95-6 | Benchchem [benchchem.com]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fiveable.me [fiveable.me]
- 7. 2-(Cyclohexylmethylamino)ethanol | C9H19NO | CID 277582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2842-41-3|2-[Cyclohexyl(methyl)amino]ethan-1-ol|BLD Pharm [bldpharm.com]
Methodological & Application
Protocols for synthesizing 2-[Cyclohexyl(methyl)amino]ethan-1-ol from cyclohexylamine
Abstract & Strategic Overview
This Application Note details a robust, two-stage protocol for the synthesis of 2-[Cyclohexyl(methyl)amino]ethan-1-ol starting from cyclohexylamine. While direct alkylation of cyclohexylamine with 2-chloroethanol is possible, it frequently results in poly-alkylated impurities (bis-hydroxyethyl species).
To ensure high purity and process control, this guide utilizes a Sequential Functionalization Strategy (Route A) :
-
Selective N-Methylation: Conversion of cyclohexylamine to N-methylcyclohexylamine (NMCHA) via the Eschweiler-Clarke reaction.
-
Hydroxyethylation: Alkylation of the secondary amine (NMCHA) with 2-chloroethanol to yield the final tertiary amino alcohol.
This pathway minimizes side reactions and avoids the use of gaseous ethylene oxide, making it suitable for standard laboratory setups.
Retrosynthetic Analysis
The target molecule is disconnected at the C-N bonds. The strategic choice to install the methyl group first prevents over-alkylation during the hydroxyethylation step, as the intermediate N-methylcyclohexylamine has only one reactive N-H site.
Figure 1: Retrosynthetic logic prioritizing the synthesis of the secondary amine intermediate to ensure selectivity.
Safety & Handling (Critical)
| Reagent | CAS | Hazard Class | Critical Safety Note |
| 2-Chloroethanol | 107-07-3 | Acute Tox. 1 (Dermal) | FATAL in contact with skin. Rapidly absorbed. Use double gloves (Silver Shield/4H), face shield, and work strictly in a fume hood. |
| Cyclohexylamine | 108-91-8 | Flammable / Corrosive | Causes severe skin burns and eye damage.[1] Flash point: 28°C. |
| Formic Acid | 64-18-6 | Corrosive | Vapors are highly irritating to the respiratory tract. |
Stage 1: Synthesis of N-Methylcyclohexylamine
Method: Eschweiler-Clarke Methylation Rationale: This reductive amination method is specific for producing secondary/tertiary amines and does not produce quaternary ammonium salts, ensuring high yield of the mono-methylated product [1, 2].
Reagents
-
Cyclohexylamine (1.0 equiv)
-
Formaldehyde (37% aq. solution, 1.2 equiv)
-
Formic Acid (98%, 2.5 equiv)
-
Solvent: None (Neat reaction) or Water
-
Base for workup: NaOH (50% aq.)
Step-by-Step Protocol
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser. Cool the flask in an ice bath (0–5 °C).
-
Addition 1 (Formic Acid): Charge the flask with Cyclohexylamine (e.g., 99.1 g, 1.0 mol). Slowly add Formic Acid (115 g, 2.5 mol) dropwise.
-
Note: This is an exothermic acid-base reaction forming the formate salt. Fume evolution is possible; ensure good ventilation.[1]
-
-
Addition 2 (Formaldehyde): Add Formaldehyde solution (98 g, 1.2 mol) to the mixture.
-
Reaction: Remove the ice bath. Heat the mixture gradually to reflux (approx. 100 °C).
-
Observation: CO₂ evolution will begin as the temperature rises (bubbling). This is the driving force of the reaction.
-
Duration: Reflux for 8–12 hours until CO₂ evolution ceases.[2]
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add HCl (4M) to ensure the amine is fully protonated, then wash with diethyl ether (removes non-basic impurities).
-
Basify the aqueous layer with 50% NaOH solution until pH > 12. The amine will separate as an oil.[3]
-
Extract the oil with Diethyl Ether or Dichloromethane (3 x 100 mL).
-
Dry combined organics over anhydrous Na₂SO₄.
-
-
Purification: Concentrate via rotary evaporation. Distill the residue at atmospheric pressure.
-
Expected Boiling Point: 149 °C.
-
Yield Target: 85–95%.
-
Stage 2: Synthesis of 2-[Cyclohexyl(methyl)amino]ethan-1-ol
Method: Nucleophilic Substitution (Alkylation) Rationale: Reacting the secondary amine (NMCHA) with a primary alkyl halide (2-chloroethanol) is efficient. Since the nitrogen is already secondary, it will form the desired tertiary amine. The steric bulk of the cyclohexyl group suppresses quaternary salt formation [3].
Reagents
-
N-Methylcyclohexylamine (Product of Stage 1, 1.0 equiv)
-
2-Chloroethanol (1.1 equiv) (HANDLE WITH EXTREME CARE)
-
Base: Potassium Carbonate (K₂CO₃, anhydrous, 1.5 equiv)
-
Solvent: Ethanol or Acetonitrile (reflux grade)
-
Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv) – accelerates the reaction via Finkelstein mechanism.
Step-by-Step Protocol
-
Setup: In a fume hood, equip a round-bottom flask with a stir bar and reflux condenser.
-
Charging: Add N-Methylcyclohexylamine (e.g., 11.3 g, 100 mmol), K₂CO₃ (20.7 g, 150 mmol), and solvent (Ethanol, 100 mL).
-
Optional: Add KI (1.6 g, 10 mmol) to increase reaction rate.
-
-
Addition: Add 2-Chloroethanol (8.85 g, 110 mmol) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat to reflux (approx. 80 °C for Ethanol) for 12–16 hours.
-
Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 9:1 with 1% NH₄OH). Stain with Ninhydrin or Iodine. Reactant amine spot should disappear.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the solid inorganic salts (KCl/K₂CO₃). Wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Purification:
-
Dissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL) to remove unreacted 2-chloroethanol and inorganic traces.
-
Dry organic layer over MgSO₄.
-
Distillation: Vacuum distillation is recommended for high purity.
-
Expected Boiling Point: ~105–108 °C at 0.1 mmHg (extrapolated from similar amino alcohols [4]).[3]
-
Process Visualization
The following diagram illustrates the decision logic and chemical flow for the synthesis.
Figure 2: Workflow diagram emphasizing the two-stage modular synthesis and safety checkpoints.
Analytical Validation
To validate the synthesis, the following analytical signatures should be confirmed:
| Technique | Expected Signature |
| IR Spectroscopy | 3300–3400 cm⁻¹: Broad O-H stretch (Alcohol).2800–2950 cm⁻¹: C-H stretch (Cyclohexyl/Methyl).Absent: N-H stretch (confirming tertiary amine). |
| ¹H NMR (CDCl₃) | δ ~2.3 ppm: Singlet (3H) corresponding to N-CH₃.δ ~2.4–2.6 ppm: Triplet/Multiplet corresponding to N-CH₂.δ ~3.6 ppm: Triplet corresponding to CH₂-OH.δ ~1.0–1.9 ppm: Multiplet (10H) for Cyclohexyl ring protons. |
| Mass Spectrometry | m/z 157.1: [M]⁺ or [M+H]⁺ peak dominant. |
References
- Eschweiler, W. (1905). "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd." Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.
-
Clarke, H. T., et al. (1933). "The Action of Formaldehyde on Amines and Amino Acids."[4][5][6] Journal of the American Chemical Society, 55(11), 4571–4587. Link
-
Sigma-Aldrich. (2025).[1] "Safety Data Sheet: 2-Chloroethanol." Link
-
Organic Syntheses. (1988). "N-[2-(2-Chloroethoxy)ethyl]acetamide."[3] Org.[2][3][7] Synth. 66, 142. (Reference for general halo-ethanol alkylation conditions). Link
-
PubChem. (2025).[8] "Compound Summary: 2-(Cyclohexylmethylamino)ethanol."[8] National Library of Medicine.[8] Link[8]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Sciencemadness Discussion Board - Diethanolamine from 2-Chloroethanol - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. 2-(Cyclohexylmethylamino)ethanol | C9H19NO | CID 277582 - PubChem [pubchem.ncbi.nlm.nih.gov]
Using 2-[Cyclohexyl(methyl)amino]ethan-1-ol as a pharmaceutical intermediate
Technical Application Note: 2-[Cyclohexyl(methyl)amino]ethan-1-ol as a Modular Scaffold in Medicinal Chemistry
Part 1: Executive Summary & Strategic Value
2-[Cyclohexyl(methyl)amino]ethan-1-ol (CAS 5342-23-4) is a bifunctional building block primarily utilized in the synthesis of Central Nervous System (CNS) agents.[1] Its structural value lies in its ability to introduce the N-cyclohexyl-N-methyl-aminoethyl moiety—a "privileged pharmacophore" that balances lipophilicity (via the cyclohexyl ring) with solubility and receptor affinity (via the tertiary amine).[1]
Key Pharmaceutical Applications:
-
Sigma-1 Receptor Ligands: The cyclohexyl-amine motif is critical for high-affinity binding to Sigma-1 receptors, targets for antipsychotic and neuroprotective therapies.[1]
-
Mucolytics and Analgesics: Structural analogs are found in pathways synthesizing Bromhexine derivatives and specialized local anesthetics.
-
Chiral Catalyst Ligands: When derivatized, this amino-alcohol serves as a ligand for Titanium-catalyzed asymmetric hydroaminations.[1][2]
This guide details the activation of the hydroxyl group and its subsequent coupling to pharmacophores, a workflow essential for generating libraries of CNS-active compounds.
Part 2: Chemical Profile & Physicochemical Properties[1][3]
Understanding the physical behavior of this intermediate is crucial for reaction design, particularly regarding its solubility and basicity.
| Property | Value | Relevance to Protocol |
| IUPAC Name | 2-[Cyclohexyl(methyl)amino]ethan-1-ol | Standard nomenclature.[1] |
| CAS Number | 5342-23-4 | Verification key. |
| Molecular Formula | C₉H₁₉NO | Stoichiometry calculations.[1] |
| Molecular Weight | 157.25 g/mol | Yield calculations.[1] |
| Boiling Point | ~115°C (at 10 mmHg) | High BP requires vacuum distillation for purification.[1] |
| pKa (Calc) | ~9.8 (Amine) | Basic; will form salts with HCl/H₂SO₄.[1] |
| LogP | ~1.6 - 1.9 | Moderate lipophilicity; crosses BBB; soluble in organic solvents (DCM, Ether).[1] |
| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation; store under N₂.[1] |
Part 3: Critical Protocol – Activation via Chlorination[1]
The primary alcohol group (-OH) is a poor leaving group.[1] To utilize this scaffold, it must first be activated. The industry-standard method is conversion to 2-chloro-N-cyclohexyl-N-methylethanamine using thionyl chloride (SOCl₂).[1]
Safety Warning: Thionyl chloride releases SO₂ and HCl gases. Perform exclusively in a fume hood. The product is a nitrogen mustard analog and should be treated as a potential vesicant (blister agent).
Materials:
-
Substrate: 2-[Cyclohexyl(methyl)amino]ethan-1-ol (1.0 eq)[1]
-
Reagent: Thionyl Chloride (SOCl₂) (1.5 eq) - Excess ensures complete conversion.[1]
-
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).[1]
-
Scavenger (Optional): Catalytic DMF (dimethylformamide) to accelerate the Vilsmeier-Haack type mechanism.[1]
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line). Connect the gas outlet to a caustic scrubber (NaOH solution) to neutralize SO₂/HCl.
-
Solvation: Dissolve 2-[Cyclohexyl(methyl)amino]ethan-1-ol (e.g., 25 g, ~159 mmol) in anhydrous DCM (100 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Charge the addition funnel with SOCl₂ (18 mL, ~240 mmol) diluted in 20 mL DCM. Add dropwise over 45 minutes. Caution: Exothermic reaction.
-
Reflux: Once addition is complete, remove the ice bath. Heat the mixture to a gentle reflux (40°C) for 2–4 hours. Monitor via TLC (System: MeOH/DCM 1:9). The starting material spot (lower Rf) should disappear.
-
Workup (Critical):
-
Evaporate the solvent and excess SOCl₂ under reduced pressure (Rotavap).
-
Residue: The resulting oil is the hydrochloride salt of the chlorinated amine.
-
Free Basing: Redissolve the residue in cold water. Basify carefully with 10% NaOH or NaHCO₃ to pH ~10.[1] Extract immediately with Diethyl Ether or DCM (3 x 50 mL).[1]
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Yield Expectation: 85–95%.
-
Product: 2-chloro-N-cyclohexyl-N-methylethanamine (Pale yellow oil).[1]
-
Part 4: Application – Modular Coupling (Ether Synthesis)
Once activated as a chloride, the scaffold is coupled to a core pharmacophore (e.g., a substituted phenol) to create a target drug candidate. This mimics the synthesis of Sigma receptor ligands.
Reaction Scheme: Williamson Ether Synthesis
Goal: Attach the amino-ethyl tail to 4-methoxyphenol (Model reaction).
-
Deprotonation: In a separate flask, dissolve 4-methoxyphenol (1.0 eq) in DMF. Add Potassium Carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 30 mins to form the phenoxide anion.
-
Coupling: Add the 2-chloro-N-cyclohexyl-N-methylethanamine (prepared in Part 3) (1.1 eq) dissolved in minimal DMF.
-
Catalysis: Add a catalytic amount of Potassium Iodide (KI, 0.1 eq) to facilitate the Finkelstein reaction (in situ conversion of Cl -> I for faster substitution).
-
Heating: Heat to 80°C for 6–12 hours.
-
Purification:
Part 5: Visualization of Workflows
The following diagrams illustrate the synthesis pathway and the decision logic for purification.
Figure 1: Synthetic pathway transforming the alcohol precursor into a bioactive CNS ligand.[1]
Figure 2: Decision tree for purification based on impurity profile.
Part 6: Quality Control & Validation
To ensure the protocol is self-validating, the following QC parameters must be met:
-
GC-MS Analysis:
-
Method: Non-polar column (e.g., DB-5), 50°C to 280°C ramp.[1]
-
Target: The starting alcohol elutes earlier than the chlorinated product. Look for the characteristic isotope pattern of Chlorine (3:1 ratio of M and M+2 peaks) in the intermediate.
-
-
Titration (Non-aqueous):
-
Dissolve the amine in glacial acetic acid. Titrate with 0.1N Perchloric Acid using Crystal Violet indicator.
-
Acceptance Criteria: >98.5% purity by titration ensures accurate stoichiometry for the coupling step.
-
-
NMR Verification:
-
¹H NMR (CDCl₃): The methylene protons adjacent to the Oxygen (in the alcohol) shift significantly upfield when converted to the Chloride (approx. 3.6 ppm → 3.5 ppm, but splitting changes). The disappearance of the broad -OH singlet is the primary indicator of completion.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 79808, 2-[Cyclohexyl(methyl)amino]ethan-1-ol. Retrieved from [Link][1]
-
PrepChem (2025). Synthesis of 2-(N-Cyclohexyl-N-methyl-amino)-1-chloroethane. Retrieved from [Link]
-
ResearchGate (2024). The reaction of thionyl chloride with β-amino alcohols: Mechanisms and Synthesis. Retrieved from [Link]
-
Common Organic Chemistry. Standard Protocol: Conversion of Alcohols to Alkyl Chlorides using SOCl2. Retrieved from [Link]
-
American Elements. 2-[(Cyclohexylmethyl)amino]ethan-1-ol Safety and Properties. Retrieved from [Link][1][3]
Sources
Application Note: N-Alkylation Strategies for 2-[Cyclohexyl(methyl)amino]ethan-1-ol
This Application Note is designed for research scientists and process chemists involved in the synthesis of pharmaceutical intermediates and functionalized amine scaffolds. It details the specific N-alkylation procedures involving 2-[Cyclohexyl(methyl)amino]ethan-1-ol (CAS: 2842-41-3), covering both its synthesis (upstream) and its derivatization (downstream).
Introduction & Molecule Profile
2-[Cyclohexyl(methyl)amino]ethan-1-ol is a tertiary amino-alcohol characterized by a sterically demanding cyclohexyl group and a reactive primary hydroxyl moiety.[1] It serves as a critical building block in the synthesis of:
-
CNS-Active Agents: Structural analogs of Venlafaxine and Vesamicol.
-
Sigma Receptor Ligands: Due to the lipophilic cyclohexyl-amine pharmacophore.
-
Chiral Ligands: Precursors for asymmetric catalysis when resolved.
-
Quaternary Ammonium Salts: For phase transfer catalysis or ionic liquids.
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-[Cyclohexyl(methyl)amino]ethan-1-ol |
| CAS Number | 2842-41-3 |
| Molecular Formula | C |
| Molecular Weight | 157.25 g/mol |
| pKa (Calc) | ~9.8 (Tertiary Amine) |
| Boiling Point | ~240°C (Predicted) |
| Solubility | Soluble in alcohols, chloroform, DCM; Moderate water solubility.[2][3] |
Mechanistic Overview
The N-alkylation procedures involving this molecule fall into two distinct categories based on the reaction vector:
-
Formation (Upstream): The N-alkylation of N-methylcyclohexylamine (NMCHA) using 2-haloethanols or ethylene oxide. This exploits the nucleophilicity of the secondary amine.
-
Quaternization (Downstream): The N-alkylation of the target molecule to form quaternary ammonium salts. The steric bulk of the cyclohexyl group significantly influences reaction kinetics, often requiring optimized thermal profiles.
Reaction Pathway Diagram
Figure 1: The synthetic lifecycle of 2-[Cyclohexyl(methyl)amino]ethan-1-ol, from precursor assembly to downstream quaternization.
Protocol A: Synthesis via N-Hydroxyethylation
This protocol details the synthesis of the target from N-methylcyclohexylamine. While Ethylene Oxide is a viable reagent, 2-Chloroethanol is preferred in standard laboratory settings due to easier handling and safety profiles compared to gaseous epoxides.
Reagents & Equipment[4][5][6]
-
Substrate: N-Methylcyclohexylamine (NMCHA) [CAS: 100-60-7]
-
Reagent: 2-Chloroethanol (1.1 equiv)
-
Base: Potassium Carbonate (K
CO , anhydrous, 1.5 equiv) -
Solvent: Acetonitrile (ACN) or Ethanol (EtOH)
-
Catalyst: Potassium Iodide (KI, 0.1 equiv) – Critical for Finkelstein acceleration.
Step-by-Step Procedure
-
Setup: Charge a round-bottom flask equipped with a reflux condenser and magnetic stir bar with NMCHA (10.0 mmol) and Acetonitrile (20 mL).
-
Base Addition: Add K
CO (15.0 mmol) and catalytic KI (1.0 mmol). Stir for 10 minutes at room temperature to disperse the base. -
Alkylation: Add 2-Chloroethanol (11.0 mmol) dropwise over 15 minutes.
-
Note: The reaction is exothermic. If scaling up (>50g), use an ice bath during addition.
-
-
Reaction: Heat the mixture to Reflux (80-82°C) for 12–16 hours.
-
Monitoring: Monitor via TLC (Mobile Phase: 10% MeOH in DCM). The secondary amine starting material will disappear; the product is more polar.
-
-
Workup:
-
Cool to room temperature.[2]
-
Filter off the inorganic salts (KCl/K
CO ) through a Celite pad. -
Concentrate the filtrate under reduced pressure to remove ACN.
-
Dissolve the residue in DCM (30 mL) and wash with water (1 x 10 mL) to remove unreacted 2-chloroethanol. Caution: The product has partial water solubility; keep aqueous washes minimal and brine-saturated.
-
-
Purification: The crude oil is typically >90% pure. For analytical grade, purify via vacuum distillation or flash chromatography (Silica, DCM:MeOH 95:5).
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Conversion | Steric hindrance of cyclohexyl group. | Increase reaction time (24h) or switch solvent to DMF (100°C). |
| O-Alkylation | Competition from hydroxyl group. | Unlikely with amine nucleophile, but ensure base is not strong enough to deprotonate alcohol (avoid NaH). |
| Emulsion in Workup | Amphiphilic nature of product. | Use saturated brine; avoid vigorous shaking; add a small amount of IPA to the organic phase. |
Protocol B: Quaternization (Downstream Application)
Once synthesized, 2-[Cyclohexyl(methyl)amino]ethan-1-ol is frequently converted into quaternary ammonium salts (e.g., for ionic liquids or anticholinergic pharmacophores).
Reagents
-
Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr)
-
Solvent: Acetone (anhydrous) – Promotes precipitation of the product.
Step-by-Step Procedure
-
Dissolution: Dissolve the Target Amine (5.0 mmol) in anhydrous Acetone (15 mL).
-
Addition: Add the Alkyl Halide (5.5 mmol) dropwise at 0°C.
-
Safety: Methyl Iodide is highly toxic and volatile. Perform in a fume hood.
-
-
Reaction:
-
For MeI: Stir at room temperature for 4–6 hours.
-
For BnBr: Heat to reflux (56°C) for 12 hours.
-
-
Isolation: The quaternary salt will typically precipitate as a white or off-white solid.
-
Filter the solid under vacuum.
-
Wash with cold diethyl ether (2 x 10 mL) to remove unreacted amine/halide.
-
-
Drying: Dry under high vacuum at 40°C.
Advanced Application: Conversion to Nitrogen Mustard
For researchers developing alkylating drugs, the hydroxyl group can be converted to a chloride, transforming the molecule into a reactive electrophile (a "nitrogen mustard" analog).
Reaction: R2N-CH2CH2-OH + SOCl2 → [R2N-CH2CH2-Cl]•HCl
-
Caution: The product, 2-chloro-N-cyclohexyl-N-methylethanamine , is a potent blistering agent and alkylator. Handle with extreme care.
-
Method: Treat the hydrochloride salt of the amino-alcohol with Thionyl Chloride (SOCl
) in Chloroform at Reflux for 2 hours. Isolate by evaporation.[2][6] (Reference: PrepChem, see Ref [3]).
Safety & Handling
-
Corrosivity: N-Methylcyclohexylamine and the target amino-alcohol are corrosive to skin and eyes. Wear nitrile gloves and face shields.
-
Sensitization: Alkylating agents (2-chloroethanol, Methyl Iodide) are potential carcinogens and sensitizers. Double-glove and use a fume hood.
-
Waste: Quaternary ammonium salts are toxic to aquatic life. Dispose of all aqueous waste in designated hazardous containers.
References
-
Sigma-Aldrich. Product Specification: 2-[Cyclohexyl(methyl)amino]ethan-1-ol (CAS 2842-41-3).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13288213.
-
PrepChem. Synthesis of 2-(N-Cyclohexyl-N-methyl-amino)-1-chloroethane. (Demonstrates the conversion of the target alcohol to the chloro-derivative).
-
CymitQuimica. N-Methylcyclohexylamine (Precursor) Technical Data.
-
UniCA IRIS. N-Alkylation of aromatic amines with alcohols. (General mechanistic reference for alcohol-based alkylation).
Sources
- 1. 2-[(Cyclohexylmethyl)amino]ethan-1-ol | 127403-95-6 | Benchchem [benchchem.com]
- 2. Synthesis and Application of N-Methylcyclohexylamine_Chemicalbook [chemicalbook.com]
- 3. CAS 2842-41-3 | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2842-41-3|2-[Cyclohexyl(methyl)amino]ethan-1-ol|BLD Pharm [bldpharm.com]
- 5. americanelements.com [americanelements.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-[Cyclohexyl(methyl)amino]ethan-1-ol as a Chiral Ligand in Asymmetric Catalysis
These application notes serve as a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 2-[cyclohexyl(methyl)amino]ethan-1-ol as a chiral ligand in key asymmetric catalytic reactions. This document provides not only detailed, step-by-step protocols but also delves into the underlying mechanistic principles to empower users to apply, adapt, and troubleshoot these powerful synthetic transformations.
Introduction: The Profile of a Promising Chiral Ligand
2-[Cyclohexyl(methyl)amino]ethan-1-ol is a chiral β-amino alcohol characterized by a sterically demanding cyclohexyl group and a methyl substituent on the nitrogen atom. This unique structural combination imparts a specific chiral environment when the ligand coordinates to a metal center, making it a promising candidate for inducing high levels of enantioselectivity in a variety of catalytic reactions. The presence of both a Lewis basic nitrogen and a hydroxyl group allows for the formation of stable chelate complexes with metal reagents, which is a critical feature for an effective chiral ligand.
This guide will focus on two of the most well-established and impactful applications for this class of ligands: the enantioselective addition of organozinc reagents to aldehydes and the asymmetric reduction of prochiral ketones.
Application Note 1: Enantioselective Addition of Diethylzinc to Prochiral Aldehydes
The catalytic enantioselective addition of organozinc reagents to aldehydes is a cornerstone of modern organic synthesis for the creation of chiral secondary alcohols. Chiral β-amino alcohols, such as 2-[cyclohexyl(methyl)amino]ethan-1-ol, are among the most successful classes of ligands for this transformation.
Principle and Mechanism of Asymmetric Induction
The catalytic cycle is initiated by the reaction of the chiral amino alcohol with two equivalents of diethylzinc. The first equivalent deprotonates the hydroxyl group to form a zinc alkoxide, while the second coordinates to the nitrogen atom, forming a stable, dimeric zinc complex. This chiral complex then coordinates with the aldehyde, positioning it in a specific orientation due to steric interactions. The ethyl group is then transferred from one of the zinc atoms to one of the enantiotopic faces of the aldehyde carbonyl, leading to the formation of the chiral secondary alcohol.
Figure 1: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Detailed Experimental Protocol: Asymmetric Ethylation of Benzaldehyde
This protocol is a representative procedure and may require optimization for different substrates.
Materials:
-
(S)- or (R)-2-[Cyclohexyl(methyl)amino]ethan-1-ol
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Flame-dried Schlenk flask or two-necked round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Syringes
-
Ice bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (S)-2-[cyclohexyl(methyl)amino]ethan-1-ol (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous toluene (2.0 mL) via syringe.
-
Catalyst Formation: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 equivalents) dropwise via syringe. Stir the resulting solution at 0 °C for 30 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.
-
Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl (5 mL) at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Analysis: Determine the yield and enantiomeric excess (ee) of the 1-phenyl-1-propanol product by chiral HPLC or GC analysis.
Expected Performance and Discussion
| Chiral Amino Alcohol Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| (1R,2S)-N-Methylephedrine | 95 | 95 (R) |
| (1S,2R)-N,N-Dibutylnorephedrine | 85 | 94 (S) |
| (S)-Leucinol derivative | 92 | 90 (S) |
Table 1: Representative results for the enantioselective addition of diethylzinc to benzaldehyde using various β-amino alcohol ligands.
The sterically demanding cyclohexyl group of the title ligand is expected to provide a well-defined chiral pocket, potentially leading to high enantioselectivities. Optimization of reaction parameters such as solvent, temperature, and catalyst loading will be crucial to maximize both yield and enantiomeric excess for specific aldehyde substrates.
Application Note 2: Asymmetric Reduction of Prochiral Ketones with Borane
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1] The reaction is catalyzed by a chiral oxazaborolidine, which can be formed in situ from a chiral β-amino alcohol and a borane source.
Principle and Mechanism of Asymmetric Induction
The catalytic cycle begins with the reaction of the chiral amino alcohol, 2-[cyclohexyl(methyl)amino]ethan-1-ol, with a borane source (e.g., borane-dimethyl sulfide complex, BMS) to form the chiral oxazaborolidine catalyst. The Lewis basic nitrogen atom of the catalyst then coordinates to another molecule of the borane reagent, which enhances the Lewis acidity of the endocyclic boron atom. The ketone substrate then coordinates to this activated boron atom, with a strong preference for the sterically less hindered lone pair of the carbonyl oxygen. This coordination orients the ketone in such a way that the hydride from the complexed borane is delivered to one specific face of the carbonyl, resulting in the formation of the chiral alcohol with high enantioselectivity.
Figure 2: Catalytic cycle for the CBS reduction of a prochiral ketone.
Detailed Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol is a representative procedure and may require optimization for different substrates.
Materials:
-
(S)- or (R)-2-[Cyclohexyl(methyl)amino]ethan-1-ol
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Acetophenone (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Flame-dried Schlenk flask or two-necked round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Syringes
-
Ice bath
Procedure:
-
Catalyst Formation: To a flame-dried Schlenk flask under an inert atmosphere, add (S)-2-[cyclohexyl(methyl)amino]ethan-1-ol (0.1 mmol, 10 mol%) and anhydrous THF (2.0 mL). Add borane-dimethyl sulfide complex (0.1 mmol, 10 mol%) and stir the mixture at room temperature for 15 minutes.
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve acetophenone (1.0 mmol, 1.0 equivalent) in anhydrous THF (2.0 mL). Add borane-dimethyl sulfide complex (0.6 mmol, 0.6 equivalents) dropwise at room temperature.
-
Asymmetric Reduction: Cool the ketone-borane solution to a desired temperature (e.g., 0 °C or -20 °C). Slowly, add the pre-formed catalyst solution from step 1 to the ketone-borane solution via cannula or syringe over 10 minutes.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, slowly add methanol (2 mL) dropwise at 0 °C to quench the excess borane (Caution: hydrogen gas evolution).
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess of the 1-phenylethanol product by chiral HPLC or GC analysis.
Expected Performance and Discussion
The effectiveness of the CBS reduction is well-documented for a wide range of ketones using various amino alcohol-derived catalysts.
| Ketone Substrate | Chiral Amino Alcohol Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 97 | 97 (R) |
| 1-Tetralone | (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol | 95 | 98 (S) |
| Propiophenone | (1R,2S)-1-Amino-2-indanol derivative | 92 | 96 (R) |
Table 2: Representative results for the asymmetric borane reduction of various ketones catalyzed by oxazaborolidines derived from different amino alcohols.[1]
The N-cyclohexyl-N-methyl substitution pattern of the title ligand is expected to create a unique steric environment in the corresponding oxazaborolidine catalyst. This may offer advantages in the reduction of certain classes of ketones. The choice of borane reagent (e.g., BMS vs. borane-THF) and reaction temperature are critical parameters for optimizing the enantioselectivity.
Synthesis of 2-[Cyclohexyl(methyl)amino]ethan-1-ol
A common and straightforward method for the synthesis of N,N-disubstituted amino alcohols is through the reductive amination of an aldehyde with an amino alcohol.
General Procedure:
-
To a solution of 2-(methylamino)ethanol (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane, add cyclohexanecarboxaldehyde (1.0-1.2 equivalents).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or aminal.
-
A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction is quenched, and the product is extracted and purified by standard methods.
Conclusion
2-[Cyclohexyl(methyl)amino]ethan-1-ol is a structurally promising chiral ligand for asymmetric catalysis. Based on extensive data from analogous systems, it is anticipated to be a highly effective ligand for the enantioselective addition of diethylzinc to aldehydes and the asymmetric borane reduction of prochiral ketones. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full potential of this versatile chiral auxiliary. As with any catalytic system, empirical optimization of reaction conditions is paramount to achieving the highest levels of efficiency and stereoselectivity for any given substrate.
References
-
Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society1987 , 109 (18), 5551–5553. [Link]
Sources
Application Note: Esterification Protocols for 2-[Cyclohexyl(methyl)amino]ethan-1-ol
Executive Summary
This guide details the synthetic protocols for the O-acylation of 2-[cyclohexyl(methyl)amino]ethan-1-ol , a tertiary amino alcohol commonly used as a precursor in the synthesis of local anesthetics, anticholinergics, and functionalized lipids.
The primary challenge in esterifying this substrate is the presence of a basic tertiary nitrogen (
Substrate Analysis & Mechanistic Considerations
Chemical Properties[2][3][4]
-
Substrate: 2-[Cyclohexyl(methyl)amino]ethan-1-ol[1]
-
Key Functionalities:
-
Primary Alcohol (-OH): The target nucleophile for acylation.
-
Tertiary Amine (N-Me, N-Cy): Acts as an internal base and potential nucleophilic catalyst. It is sterically hindered by the cyclohexyl group but remains basic.
-
The "Internal Base" Effect
Unlike simple alcohols, this substrate can self-catalyze acylation by hydrogen bonding with the incoming electrophile or by neutralizing the proton released during the attack. However, in acid chloride reactions, the amine will rapidly scavenge HCl, forming a hydroscopic hydrochloride salt which may precipitate out of non-polar solvents, potentially stalling the reaction if not managed with an auxiliary base.
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways and the desired esterification mechanism.
Figure 1: Mechanistic pathway for the esterification of tertiary amino alcohols. Note the salt formation step.
Experimental Protocols
Protocol A: Acyl Chloride Method (Standard)
Best for: Robust, scalable synthesis of acetates, benzoates, or simple fatty esters. Mechanism: Nucleophilic substitution with auxiliary base scavenging.
Reagents:
-
Substrate: 1.0 equiv
-
Acyl Chloride (R-COCl): 1.1 – 1.2 equiv
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA): 1.5 – 2.0 equiv
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
-
Catalyst: DMAP (4-Dimethylaminopyridine): 0.1 equiv (Optional, accelerates reaction)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve 2-[cyclohexyl(methyl)amino]ethan-1-ol (1.0 eq) and TEA (1.5 eq) in anhydrous DCM (0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.
-
Addition: Add Acyl Chloride (1.1 eq) dropwise over 15 minutes.
-
Observation: White precipitate (TEA·HCl salts) will form immediately.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation: Check TLC (Mobile phase: 10% MeOH in DCM). Stain with Dragendorff’s reagent (orange spot for amines). The product will have a higher
than the starting alcohol.
-
-
Quench: Add saturated
solution.
Protocol B: Steglich Esterification (DCC/DMAP)
Best for: Acid-labile substrates or coupling with complex/chiral carboxylic acids. Mechanism: Carbodiimide-mediated coupling preventing harsh acidic conditions.
Reagents:
-
Substrate: 1.0 equiv
-
Carboxylic Acid (R-COOH): 1.1 equiv
-
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC·HCl: 1.1 – 1.2 equiv
-
Catalyst: DMAP: 0.1 equiv
-
Solvent: DCM (Anhydrous)
Step-by-Step Workflow:
-
Mixing: In a dry flask, combine the Carboxylic Acid (1.1 eq) and DMAP (0.1 eq) in DCM.
-
Activation: Cool to 0°C and add DCC (1.1 eq). Stir for 10 minutes.
-
Addition: Add 2-[cyclohexyl(methyl)amino]ethan-1-ol (1.0 eq) slowly.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.
-
Observation: DCU (Dicyclohexylurea) will precipitate as a white solid.
-
-
Filtration: Filter off the DCU byproduct through a Celite pad before workup.
Purification Strategy: The "Acid-Base Switch"
Because the product retains the tertiary amine, we can exploit pH-dependent solubility to purify the ester without column chromatography. This is a Self-Validating purification step.
Purification Workflow Diagram
Figure 2: Acid-Base extraction workflow for purification of amino esters.
Detailed Procedure:
-
Acid Extraction: Transfer the crude organic reaction mixture to a separatory funnel. Extract twice with 1M HCl (or 10% Citric Acid for acid-sensitive esters).
-
Logic: The amino ester becomes protonated (
) and moves to the aqueous phase. Neutral impurities (unreacted acid chloride, neutral side products) stay in the organic phase.
-
-
Wash: Discard the organic phase. (Optional: Wash the aqueous phase once with ether to remove traces of neutrals).
-
Basification: Cool the aqueous phase (ice bath) and slowly add 2M NaOH or Sat.
until pH > 12.-
Logic: This deprotonates the amine, rendering the ester insoluble in water and soluble in organics.
-
-
Recovery: Extract the cloudy aqueous mixture 3x with DCM or Ethyl Acetate.
-
Drying: Dry combined organics over
, filter, and concentrate.
Quantitative Data & Troubleshooting
Solvent Compatibility Table
| Solvent | Suitability | Notes |
| DCM | Excellent | High solubility for substrate and product; easy to remove. |
| THF | Good | Useful for higher temperatures; ensure it is peroxide-free. |
| Toluene | Moderate | Good for reflux (Dean-Stark) methods; harder to remove. |
| DMF | Poor | Hard to remove; promotes N-quaternization side reactions. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acyl Chloride | Ensure glassware is flame-dried; use fresh reagents. |
| Product is Salt | Incomplete Workup | The product isolated is likely the HCl salt. Perform the "Basification" step (Step 3 in Purification). |
| Side Products | N-Alkylation | Avoid heating with alkyl halides; ensure Acyl Chloride is added slowly at 0°C. |
| Emulsion | Amphiphilic Nature | The amino ester acts as a surfactant. Use brine or filter through Celite to break emulsions. |
References
-
Steglich Esterification Mechanism & Application
-
Acylation of Amino Alcohols
- Blanco, M., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols. Beilstein Journal of Organic Chemistry, 11, 122–129.
-
Purification Strategies for Amino Esters
-
Pacheco, B. S., et al. (2025).[6] Synthesis and Characterization of Amino Acid Esters. MDPI Molecules.
-
-
Properties of 2-[Cyclohexyl(methyl)
Sources
- 1. 2-(Cyclohexylmethylamino)ethanol | C9H19NO | CID 277582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Cyclohexyl-2-(methylamino)ethanol | C9H19NO | CID 278542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-[Cyclohexyl(methyl)amino]ethan-1-ol (CMAE) Extraction
[1]
Topic: Improving Phase Separation in CMAE Extraction Document ID: TSC-CMAE-2026-02 Status: Active / Verified Audience: Process Chemists, Separation Scientists, Drug Development Researchers[1]
Executive Summary & Core Mechanism[1]
The Challenge: 2-[Cyclohexyl(methyl)amino]ethan-1-ol (CMAE) presents a classic separation challenge due to its amphiphilic structure .[1] It possesses a lipophilic tail (cyclohexyl ring) and a hydrophilic head (hydroxyl and amine groups).[1] In biphasic systems, CMAE often acts as a surfactant, stabilizing oil-in-water emulsions and creating persistent "rag layers" that prevent clean phase separation.[1]
The Solution: Successful extraction requires a "Shock and Awe" approach to thermodynamics:
-
Charge Neutralization: Forcing the molecule into a single charge state (fully neutral for organic extraction) to prevent zwitterionic-like interface stabilization.[1]
-
Ionic Strength Modulation: Using the "Salting-Out" effect to dehydrate the organic interface.[1]
-
Density Management: Selecting solvents that maximize the specific gravity differential (
) between phases.[1]
The Physics of the Interface (Theory)
To troubleshoot effectively, you must understand the molecular behavior at the interface.
| Feature | Chemical Consequence | Impact on Separation |
| Tertiary Amine (pKa ~9.8) | Exists as an equilibrium of protonated ( | High Emulsion Risk: The mixture of charged and neutral species acts as a buffer and a surfactant, lowering interfacial tension. |
| Cyclohexyl Group | High lipophilicity (LogP ~1.4 - 2.8).[1] | Drives the molecule into the organic phase, but drags water with it if not fully dehydrated. |
| Hydroxyl Group | Hydrogen bonding capability.[1] | Increases viscosity and water miscibility, leading to slow settling.[1] |
Visualizing the Problem
The diagram below illustrates the decision logic for troubleshooting phase separation issues with CMAE.
Caption: Decision matrix for diagnosing and resolving CMAE phase separation issues. Blue nodes indicate decision points; Green nodes indicate resolution actions.
Troubleshooting Guide & FAQs
Symptom 1: The "Milky" Interface (Stable Emulsion)
Diagnosis: The CMAE is likely in a semi-protonated state (near its pKa), acting as a surfactant.
-
Q: I've waited 30 minutes, but the layers won't clear. Why?
-
A: Waiting rarely fixes amine emulsions.[1] The interfacial tension is too low. You must chemically disrupt the surfactant micelles.
-
-
Protocol Fix:
-
The Brine Wash: Add a volume of saturated NaCl solution equal to 20% of your aqueous phase.[1] Swirl gently (do not shake vigorously).
-
The pH Swing: Check the aqueous pH. If it is between 8 and 10, add 5M NaOH dropwise until pH > 12.[1] This deprotonates the amine, killing its water solubility and forcing it into the organic layer.
-
Symptom 2: The "Rag Layer" (Interfacial Debris)
Diagnosis: Insoluble particulates (silica, salts, or polymerized impurities) are trapped at the interface, physically preventing coalescence.
-
Q: There is a fluffy solid layer between my DCM and water. Can I just pipette it out?
-
A: No. That layer often contains trapped product.[1]
-
-
Protocol Fix:
-
Celite Filtration: Prepare a sintered glass funnel with a 1-inch pad of Celite (diatomaceous earth).[1]
-
Filter the entire biphasic mixture through the pad. The Celite captures the particulate stabilizers.
-
Rinse the pad with fresh organic solvent.[1] The filtrate will usually separate cleanly immediately.
-
Symptom 3: Inverted or Confused Phases
Diagnosis: Solvent density is too close to water (1.00 g/mL).[1]
-
Q: I used Ethyl Acetate, but the layers are switching places or not moving.
-
A: If your aqueous phase has a high salt loading, its density can exceed that of Ethyl Acetate (0.90 g/mL), leading to confusion.
-
-
Protocol Fix:
The "Gold Standard" Extraction Protocol
Use this protocol for high-purity isolation of CMAE from aqueous reaction mixtures.[1]
Reagents Required:
-
Dichloromethane (DCM) or MTBE (Preferred for safety/green chemistry).[1]
-
5M Sodium Hydroxide (NaOH).[1]
-
Saturated Sodium Chloride (Brine).[1]
-
pH strips or probe.[1]
Step-by-Step Methodology:
-
Initial Assessment: Measure the pH of the aqueous reaction mixture.
-
Basification (Critical):
-
Slowly add 5M NaOH with stirring.[1]
-
Target: pH 12 - 13.
-
Why? This ensures >99% of CMAE is in the neutral (
) form, maximizing partition into the organic phase (LogD increases).
-
-
Salting Out:
-
Add solid NaCl or saturated brine to the aqueous phase.[2]
-
Why? The "Hofmeister Effect" increases the surface tension of water, making it energetically unfavorable for the organic amine to remain in the aqueous phase.
-
-
Solvent Addition:
-
Separation:
-
Allow to settle for 5-10 minutes.
-
If the interface is cloudy, add a small amount of methanol (1-2% v/v) to the mixture; this reduces surface tension and breaks foam.
-
-
Drying:
-
Collect organic phase and dry over Sodium Sulfate (
) immediately to remove entrained water.[1]
-
References & Grounding
-
BenchChem. (2025).[1] Technical Support Center: Troubleshooting Emulsion Formation in Ditridecylamine Solvent Extraction. (Provides foundational principles for amine extraction and emulsion breaking). [1]
-
PubChem. (2025).[1] 2-[(Cyclohexylmethyl)amino]ethan-1-ol Compound Summary. National Library of Medicine.[1] (Source for structural data, MW, and chemical identifiers).
-
University of Rochester. (n.d.).[1] Workup: How to Manage an Emulsion. Department of Chemistry. (Authoritative source for Celite filtration and salting-out protocols).
-
LCGC International. (2020).[1] Tips for Troubleshooting Liquid–Liquid Extractions. (Source for solvent selection and density troubleshooting).
-
Biotage. (2023).[1] Tackling emulsions just got easier. (Modern techniques for phase separation including centrifugation).[1]
Minimizing side reactions during N-methylation of N-cyclohexylethanolamine
Welcome to the technical support center for the N-methylation of N-cyclohexylethanolamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to minimize side reactions and achieve high-yield, selective N-methylation of this important bifunctional molecule.
Introduction: The Challenge of Selectivity
N-cyclohexylethanolamine presents a unique challenge in synthetic chemistry due to the presence of two nucleophilic centers: a secondary amine and a primary hydroxyl group. While the amine is generally more nucleophilic, forcing conditions or the use of non-selective methylating agents can lead to a mixture of products, complicating purification and reducing the yield of the desired N-methylated product. This guide will focus on strategies to maximize the chemoselectivity of the N-methylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the N-methylation of N-cyclohexylethanolamine?
A1: The Eschweiler-Clarke reaction is the most widely recommended method for the selective N-methylation of primary and secondary amines, including N-cyclohexylethanolamine.[1][2] This reaction utilizes a mixture of formaldehyde and formic acid to achieve methylation.[3] Its primary advantage is that the reaction stops at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts, a common side reaction with other methylating agents like methyl iodide.[1][4]
Q2: What are the primary side reactions to be aware of during the N-methylation of N-cyclohexylethanolamine?
A2: The main side reactions of concern are:
-
O-methylation: Methylation of the primary hydroxyl group to form a methyl ether. This is more likely with harsher methylating agents but can occur under forcing Eschweiler-Clarke conditions.
-
N,O-dimethylation: Methylation at both the nitrogen and oxygen atoms.
-
Quaternization: Formation of a quaternary ammonium salt. This is not a significant concern with the Eschweiler-Clarke reaction[1][4] but is a major issue with alkyl halides (e.g., methyl iodide).
-
Formation of N-formyl derivative: Incomplete reduction of the intermediate iminium ion can lead to the formation of the N-formyl amide as a byproduct.
Q3: Why is the Eschweiler-Clarke reaction generally selective for the amine over the hydroxyl group?
A3: The selectivity of the Eschweiler-Clarke reaction arises from its mechanism. The reaction proceeds through the formation of an iminium ion intermediate from the reaction of the secondary amine with formaldehyde.[5] This iminium ion is then reduced by a hydride transfer from formic acid.[5] Primary alcohols, like the one in N-cyclohexylethanolamine, are significantly less reactive towards formaldehyde under these conditions and do not readily form intermediates that can be methylated.
Q4: Can I use other reducing agents besides formic acid in a reductive amination with formaldehyde?
A4: Yes, other reducing agents can be used in what is often termed a reductive amination, a modified version of the Eschweiler-Clarke reaction.[6] Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are common alternatives.[1][7] These reagents can sometimes offer milder reaction conditions. However, the classical Eschweiler-Clarke conditions with formic acid are often robust and cost-effective.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low yield of the desired N-methylated product.
Possible Cause & Solution
-
Incomplete Reaction:
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material (N-cyclohexylethanolamine) is a key indicator. A common solvent system for TLC is a mixture of ethyl acetate and hexanes.
-
Solution: If the starting material is still present after the recommended reaction time, you can try increasing the reaction temperature to the reflux temperature of the reaction mixture (typically around 100-110 °C) or extending the reaction time.[1]
-
-
Suboptimal Reagent Stoichiometry:
-
Troubleshooting: Review the molar equivalents of formaldehyde and formic acid used.
-
Solution: For the methylation of a secondary amine, a slight excess of both formaldehyde (e.g., 1.2-1.5 equivalents) and formic acid (e.g., 1.2-2.0 equivalents) is generally recommended to drive the reaction to completion.[8]
-
-
Product Loss During Work-up:
-
Troubleshooting: The N-methylated product is a tertiary amine and will be soluble in acidic aqueous solutions.
-
Solution: During the aqueous work-up, ensure the aqueous layer is made sufficiently basic (pH > 10) with a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) before extracting with an organic solvent. This will deprotonate the ammonium salt and allow the free amine to be extracted into the organic phase.
-
Issue 2: Presence of significant side products observed by TLC or NMR.
Possible Cause & Solution
-
O-methylation:
-
Troubleshooting: O-methylation will result in a less polar compound than the desired N-methylated product. On a TLC plate, the O-methylated product would have a higher Rf value. In the ¹H NMR spectrum, the appearance of a singlet around 3.3-3.4 ppm would be indicative of a methoxy group (-OCH3). The desired N-methyl group will appear as a singlet around 2.2-2.4 ppm.[9][10]
-
Solution: Avoid excessively high reaction temperatures or prolonged reaction times. If O-methylation is a persistent issue, consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) before performing the N-methylation, followed by deprotection.
-
-
N-formyl Impurity:
-
Troubleshooting: The N-formyl derivative will be more polar than the starting material and the N-methylated product, resulting in a lower Rf value on TLC. In the ¹H NMR spectrum, a characteristic singlet for the formyl proton will appear downfield, typically between 8.0 and 8.5 ppm.
-
Solution: Ensure a sufficient excess of formic acid is used to act as the reducing agent. If the problem persists, adding the formic acid portion-wise during the reaction may help maintain a sufficient concentration for reduction.
-
TLC Visualization Guide
Visualizing your TLC plates effectively is crucial for troubleshooting.
| Compound | Expected Rf | Visualization Method |
| N-cyclohexylethanolamine (Starting Material) | Intermediate | Stains with ninhydrin (for primary/secondary amines) or potassium permanganate.[11] |
| N-methyl-N-cyclohexylethanolamine (Product) | Higher than starting material | Does not stain with ninhydrin. Will stain with potassium permanganate and general stains like phosphomolybdic acid.[11] |
| O-methylated side product | Highest | Stains with potassium permanganate. |
| N-formyl side product | Lowest | May be visible under UV light if the molecule has a chromophore. Stains with general stains. |
Note: Rf values are relative and depend on the exact TLC solvent system used.
Experimental Protocols
Protocol 1: Selective N-Methylation via Eschweiler-Clarke Reaction
This protocol is a robust method for the selective N-methylation of N-cyclohexylethanolamine.
Materials:
-
N-cyclohexylethanolamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH) pellets or solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-cyclohexylethanolamine (1.0 eq).
-
Add formic acid (1.5 eq) to the flask.
-
Slowly add formaldehyde solution (1.2 eq) to the reaction mixture. Caution: The initial reaction can be exothermic.
-
Heat the reaction mixture to 90-100 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Carefully basify the reaction mixture to pH > 10 by the slow addition of a concentrated NaOH solution. Ensure the mixture is cool during this process.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude N-methyl-N-cyclohexylethanolamine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Visualizations
Reaction Pathway: Eschweiler-Clarke Methylation
Caption: Mechanism of the Eschweiler-Clarke reaction for N-cyclohexylethanolamine.
Troubleshooting Workflow for Side Reactions
Caption: Decision tree for troubleshooting common side reactions.
References
-
Eschweiler–Clarke reaction. In Wikipedia. Retrieved February 22, 2026, from [Link]
-
Where am I going wrong? (Eschweiler Clarke reaction with NaBH3CN). Reddit. Retrieved February 22, 2026, from [Link]
-
Formaldehyde primary alcohol Explain the reaction shown in the image. Filo. Retrieved February 22, 2026, from [Link]
-
Simultaneous Synthesis of Formic Acid and Formaldehyde. International Journal of Technical Research and Science. Retrieved February 22, 2026, from [Link]
-
Conversion of Formaldehyde to Formic Acid through Catalytic Processes and Reaction Pathways. Tenger Chemical. Retrieved February 22, 2026, from [Link]
-
Eschweiler-Clarke Reaction. J&K Scientific LLC. Retrieved February 22, 2026, from [Link]
-
Hydrothermal carbon-carbon bond formation and disproportionations of C1 aldehydes: formaldehyde and formic acid. PubMed. Retrieved February 22, 2026, from [Link]
-
Eschweiler-Clarke Reaction. SynArchive. Retrieved February 22, 2026, from [Link]
-
Tables For Organic Structure Analysis. University of Colorado Boulder. Retrieved February 22, 2026, from [Link]
-
1H NMR chemical shift ppm table. California State Polytechnic University, Pomona. Retrieved February 22, 2026, from [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Retrieved February 22, 2026, from [Link]
-
Simplified Version of the Eschweiler-Clarke Reaction. ResearchGate. Retrieved February 22, 2026, from [Link]
-
Methods of O-methylation of amino acids without interfering the amine groups? ResearchGate. Retrieved February 22, 2026, from [Link]
-
Eschweiler-Clarke Reaction. Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved February 22, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved February 22, 2026, from [Link]
-
TLC Visualization Methods. University of California, Irvine. Retrieved February 22, 2026, from [Link]
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]
-
Eschweiler–Clarke reductive alkylation of amines. Semantic Scholar. Retrieved February 22, 2026, from [Link]
-
Eschweiler-Clarke Reaction. YouTube. Retrieved February 22, 2026, from [Link]
-
Monitoring Reactions by TLC. Washington State University. Retrieved February 22, 2026, from [Link]
- Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last. Google Patents.
-
Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Retrieved February 22, 2026, from [Link]
-
TLC Visualization Reagents. EPFL. Retrieved February 22, 2026, from [Link]
-
Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. PMC. Retrieved February 22, 2026, from [Link]
-
Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. Retrieved February 22, 2026, from [Link]
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]
- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. faculty.fiu.edu [faculty.fiu.edu]
Solvent selection for recrystallization of 2-[Cyclohexyl(methyl)amino]ethan-1-ol derivatives
Technical Support Center: Purification of 2-[Cyclohexyl(methyl)amino]ethan-1-ol Derivatives Ticket ID: REC-2842-SOLV Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
User Query Context
Subject: . Current Status: User reports difficulties with "oiling out" and poor yield when attempting to purify solid derivatives (likely salts) of the target amino alcohol. Compound Profile:
-
Target Scaffold: 2-[Cyclohexyl(methyl)amino]ethan-1-ol (CAS: 2842-41-3).[1][2][3]
-
Physical State: The free base is a liquid at room temperature.[2]
-
Target for Recrystallization: Solid salt forms (e.g., Hydrochloride, Fumarate, Oxalate) or high-molecular-weight solid structural analogs.[1][2]
-
Chemical Nature: Amphiphilic (Lipophilic cyclohexyl ring + Hydrophilic amino-alcohol tail).[1][2]
Module 1: Solvent System Selection Strategy
The amphiphilic nature of this molecule presents a unique challenge: the cyclohexyl group demands lipophilicity, while the ionic salt head (in derivatives) demands high polarity. A binary solvent system is almost always required to balance these competing thermodynamic needs.[1][2]
Recommended Solvent Systems
| System Type | Solvent A (Dissolver) | Solvent B (Anti-Solvent) | Rationale |
| Primary (Recommended) | Ethanol (EtOH) | Ethyl Acetate (EtOAc) | Best Balance. EtOH dissolves the ionic head; EtOAc reduces solubility moderately without inducing immediate Liquid-Liquid Phase Separation (Oiling Out).[1][2] |
| Secondary (High Polarity) | Isopropanol (IPA) | MTBE | Slower Crystallization. IPA has a higher boiling point than EtOH, allowing for a wider temperature gradient.[2] MTBE is a milder anti-solvent than heptane.[1][2] |
| Aggressive (Yield Focus) | Methanol (MeOH) | Diethyl Ether (Et₂O) | High Yield / High Risk. MeOH is a very strong solvent.[1][2] Et₂O precipitates salts rapidly, which risks trapping impurities.[1][2] Use only if purity is already high. |
| Avoid | Water | Heptane/Hexane | Oiling Out Risk. The polarity gap between water and heptane is too extreme.[2] The salt will likely separate as an oil rather than a crystal. |
Experimental Protocol: The "Cloud Point" Titration
Do not blindly add anti-solvent.[1][2] Follow this thermodynamic titration method:
-
Dissolution: Dissolve 1.0 g of the derivative in the minimum amount of hot Solvent A (e.g., boiling Ethanol).
-
Titration: Maintain boiling temperature. Add hot Solvent B (Anti-Solvent) dropwise.[1]
-
The Cloud Point: Stop immediately when a faint, persistent turbidity (cloudiness) appears.[1][2]
-
The Back-Off: Add 2-3 drops of hot Solvent A to clarify the solution.
-
Nucleation: Remove from heat. Allow to cool slowly to room temperature with gentle stirring.
Module 2: Troubleshooting "Oiling Out" (LLPS)
The Problem: Instead of crystals, you see a separate liquid layer (oil droplets) at the bottom of the flask. The Science: This is Liquid-Liquid Phase Separation (LLPS).[1][2][4] It occurs when the metastable limit of the solution is reached before the crystallization limit. The solution is thermodynamically driven to separate into two liquids rather than a solid and a liquid.[5]
Visualizing the Mechanism
Figure 1: The divergence between oiling out (LLPS) and nucleation.[1][2] Oiling out traps impurities in an amorphous glass, whereas nucleation excludes them.
Corrective Actions for Oiling Out
-
The "Re-Dissolve" Method: If oil forms, reheat the mixture until clear. Add 10-20% more of Solvent A (the good solvent).[1][2] This shifts the composition away from the "Oiling Boundary."
-
Seeding at the Cloud Point: Do not wait for spontaneous nucleation. Add a seed crystal of the pure derivative when the solution is just slightly supersaturated (warm). This provides a template for growth, bypassing the oil phase.
-
Trituration: If the oil solidifies into a gum, decant the supernatant. Add fresh anti-solvent (e.g., Et₂O) and grind the gum with a spatula. This physical stress can induce crystallization.[1][2]
Module 3: Impurity Rejection Logic
Users often ask: "Why did my yield drop, but my purity didn't improve?" This usually happens when the "Good Solvent" is too effective, or the cooling is too rapid.
Decision Tree: Optimizing Purity vs. Yield
Figure 2: Logical workflow for solvent selection and troubleshooting based on the physical state of the derivative.
Module 4: Frequently Asked Questions (FAQ)
Q1: I am trying to recrystallize the free base, but it won't solidify. Why? A: 2-[Cyclohexyl(methyl)amino]ethan-1-ol is a liquid at standard temperature and pressure.[1][2] You cannot recrystallize the free base.[2] You must either:
-
Convert it to a solid salt (e.g., dissolve in diethyl ether and bubble HCl gas to form the Hydrochloride salt), which can then be recrystallized using the Ethanol/EtOAc system described above [1].
Q2: My crystals are hygroscopic and turn into a paste on the filter paper. A: Amino alcohol salts are often hygroscopic.
-
Immediate Fix: Wash the filter cake with anhydrous diethyl ether (to remove residual alcohol) and immediately transfer to a vacuum desiccator containing P₂O₅ or silica gel.[2]
-
Process Change: Avoid Methanol; use Isopropanol (IPA) as the primary solvent, as it is less hygroscopic than MeOH or EtOH.
Q3: Can I use Acetone as an anti-solvent? A: Proceed with caution. While Acetone is a good anti-solvent for salts, it can react with primary amines to form imines (Schiff bases).[2] Although your target is a secondary amine, trace impurities of primary amines or acid-catalyzed enamine formation can occur.[1][2] Ethyl Acetate is chemically inert and safer for this application [2].[1][2]
References
-
Mullin, J. W. (2001).[1][2] Crystallization. 4th Edition. Butterworth-Heinemann.[1] (Standard text on solubility curves and metastable zones). [2]
-
Anderson, N. G. (2012).[1][2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Source for solvent selection in amine salt formation).[1][2][6][7][8][9]
-
PubChem Database. (2024).[1][2] 2-[Cyclohexyl(methyl)amino]ethanol Compound Summary. National Center for Biotechnology Information.[1] (Verified physical state as liquid).[1][2][10]
Sources
- 1. 2-(Cyclohexylideneamino)ethan-1-ol | C8H15NO | CID 15546597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Cyclohexylmethylamino)ethanol | C9H19NO | CID 277582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2842-41-3|2-[Cyclohexyl(methyl)amino]ethan-1-ol|BLD Pharm [bldpharm.com]
- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in 2-[Cyclohexyl(methyl)amino]ethan-1-ol Reactions
Welcome to the technical support guide for 2-[Cyclohexyl(methyl)amino]ethan-1-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals working with this sterically hindered amino alcohol. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to make informed decisions to overcome common synthetic challenges.
Understanding the Challenge: The Structure of 2-[Cyclohexyl(methyl)amino]ethan-1-ol
The reactivity of 2-[Cyclohexyl(methyl)amino]ethan-1-ol is fundamentally influenced by its structure. The presence of a bulky cyclohexyl group directly attached to the nitrogen atom creates significant steric congestion. This "steric shield" impedes the approach of reagents to both the secondary amine's lone pair and, to a lesser extent, the primary hydroxyl group. This guide will address strategies to mitigate these steric effects in common transformations.[1]
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My N-acylation/N-sulfonylation reaction is failing or giving very low yields. What's going wrong?
Question: I am attempting to acylate the secondary amine of 2-[Cyclohexyl(methyl)amino]ethan-1-ol with acetic anhydride (or tosylate it with TsCl) using a standard base like triethylamine, but I am observing mostly unreacted starting material. How can I drive this reaction to completion?
Underlying Challenge: The nitrogen atom's nucleophilicity is sterically hindered by the adjacent cyclohexyl and methyl groups. Standard acylating/sulfonylating agents and common organic bases may be too bulky to approach the nitrogen center efficiently, leading to a prohibitively high activation energy for the reaction.[2][3]
Troubleshooting Strategies & Solutions:
-
Utilize a More Powerful Acylation Catalyst: Standard bases may not be sufficient. Catalysts like 4-(Dimethylamino)pyridine (DMAP) or 1-Methylimidazole (MI) are known to be highly effective for acylating sterically hindered alcohols and can be adapted for amines.[4] They operate by forming a highly reactive acylpyridinium or acylimidazolium intermediate, which is a much more potent electrophile.
-
Switch to a More Reactive Acylating Agent: If an anhydride is failing, move up the reactivity ladder to an acid chloride (e.g., acetyl chloride instead of acetic anhydride). For particularly stubborn cases, consider using a pre-activated ester or employing peptide coupling reagents.
-
Employ Stronger, Non-Nucleophilic Bases: For reactions like sulfonylation, which generate HCl, a robust base is needed. A non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine is often preferred over triethylamine.[5] These bases are too bulky to compete as nucleophiles but are effective at scavenging the acid produced.
-
Optimize Reaction Conditions:
-
Temperature: Increased temperature can provide the necessary energy to overcome the activation barrier. Monitor the reaction for potential side products or degradation at higher temperatures.
-
Solvent: Polar aprotic solvents like acetonitrile (ACN) or N,N-Dimethylformamide (DMF) can help stabilize charged intermediates and facilitate the S_N2-type reaction.[5]
-
Workflow: Troubleshooting Low N-Acylation Yield
Caption: A logical workflow for troubleshooting N-acylation reactions.
FAQ 2: How can I selectively functionalize the primary alcohol without affecting the secondary amine?
Question: I need to perform an O-alkylation or O-esterification on the hydroxyl group, but the secondary amine is interfering or reacting preferentially. What is the best approach for selective O-functionalization?
Underlying Challenge: While the amine is sterically hindered, it is generally more nucleophilic than the alcohol. Therefore, in competitive reactions, the amine is likely to react first. To achieve selectivity, one must either exploit the subtle differences in reactivity or, more reliably, use a protecting group strategy.[6]
Troubleshooting Strategies & Solutions:
-
Protecting Group Strategy (Recommended): This is the most robust method for ensuring selectivity. Protect the amine first, then functionalize the alcohol, and finally, deprotect the amine.
-
Amine Protection: The tert-butyloxycarbonyl (Boc) group is an excellent choice.[7] It is introduced using di-tert-butyl dicarbonate (Boc)₂O. While the nitrogen is hindered, this reaction can typically be driven to completion with mild heating or an appropriate catalyst. The Boc group renders the nitrogen non-nucleophilic and is stable to a wide range of conditions used for O-functionalization.
-
O-Functionalization: With the amine protected, the primary alcohol can be easily functionalized using standard protocols (e.g., Williamson ether synthesis, esterification).
-
Deprotection: The Boc group is readily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane) that typically leave ester or ether linkages intact.[7]
-
-
Exploiting Basicity for O-Alkylation (Williamson Ether Synthesis):
-
You can selectively deprotonate the alcohol using a strong base like sodium hydride (NaH) in an aprotic solvent like THF. The resulting alkoxide is a much stronger nucleophile than the neutral amine, allowing it to react preferentially with an alkyl halide. This method avoids the need for protection/deprotection steps but requires strictly anhydrous conditions.
-
Protocol: Selective O-Silylation via Boc-Protection
-
Boc-Protection of Amine:
-
Dissolve 2-[Cyclohexyl(methyl)amino]ethan-1-ol (1.0 eq) in anhydrous DCM (0.2 M).
-
Add di-tert-butyl dicarbonate (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup and purify by column chromatography to yield the N-Boc protected amino alcohol.
-
-
O-Silylation of Alcohol:
-
Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous DMF (0.2 M).
-
Add imidazole (2.5 eq) followed by tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
-
Stir at room temperature for 4-6 hours until TLC indicates consumption of starting material.
-
Perform an aqueous workup, extract with ethyl acetate, and purify by column chromatography.
-
-
Boc-Deprotection:
-
Dissolve the fully protected compound in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to yield the O-silylated product as its TFA salt.
-
Diagram: Orthogonal Protecting Group Strategy
Caption: Selective O-functionalization using an orthogonal Boc/TBDMS strategy.
FAQ 3: I am attempting a C-C bond formation via reductive amination, but the reaction is inefficient. What alternatives exist?
Question: My goal is to synthesize a derivative of 2-[Cyclohexyl(methyl)amino]ethan-1-ol by reacting a ketone with an amino alcohol precursor via reductive amination. Due to steric hindrance, the iminium formation is slow and yields are poor. Are there more advanced methods?
Underlying Challenge: Reductive amination is a powerful tool, but its efficiency can be compromised when one or both coupling partners are sterically hindered.[8][9][10] The initial formation of the hemiaminal and its subsequent dehydration to the imine/iminium ion is often the rate-limiting and sterically sensitive step.
Troubleshooting Strategies & Solutions:
-
Optimize Reductive Amination Conditions:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is often superior to NaBH₄ or NaCNBH₃ for hindered substrates as it is less basic and reacts preferentially with the iminium ion over the ketone.[9]
-
Catalysis: The addition of a Lewis acid like Ti(iOPr)₄ or ZnCl₂ can help activate the carbonyl group and facilitate the dehydration step.[9][11]
-
Water Removal: Using a Dean-Stark apparatus or adding molecular sieves can help drive the equilibrium towards the imine intermediate.
-
-
Advanced Catalytic Methods: Hydrogen-Borrowing Catalysis:
-
This elegant method allows for the N-alkylation of amines using alcohols, avoiding the need for pre-oxidizing the alcohol to an aldehyde.[12]
-
Mechanism: An iridium or ruthenium catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride and an aldehyde in situ. The amine condenses with this highly reactive aldehyde, and the metal-hydride then reduces the resulting imine to form the C-N bond, regenerating the catalyst.
-
Advantage: This method is highly atom-economical and can be effective for hindered substrates as the reactive intermediates are generated in low concentrations directly in the reaction flask.[12]
-
Comparative Table: N-Alkylation Strategies
| Strategy | Reagents | Pros | Cons | Steric Hindrance Suitability |
| Reductive Amination | Ketone/Aldehyde, NaBH(OAc)₃ | Well-established, broad scope | Can be slow for hindered substrates, requires stoichiometric reductant | Moderate to Good (with optimization)[9] |
| Direct Alkylation | Alkyl Halide, Base | Simple procedure | Risk of over-alkylation, requires reactive halides | Poor to Moderate |
| Hydrogen-Borrowing | Alcohol, Ir or Ru catalyst | Atom-economical, uses alcohols directly, mild conditions | Requires specialized metal catalyst, may require screening | Good to Excellent[12] |
References
- Benchchem. 2-[(Cyclohexylmethyl)amino]ethan-1-ol | 127403-95-6. Benchchem. Accessed February 27, 2026.
- Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
-
Foley, D. et al. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Angewandte Chemie International Edition. 2021. [Link]
- ExxonMobil Chemical Patents Inc. US20070276162A1 - Catalytic Preparation of Severely Sterically Hindered Amino-Ether Alcohols Using a Metal Loaded Catalyst.
-
Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. ResearchGate. 2006. [Link]
-
Nara, S. et al. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications. 2022. [Link]
-
Photoredox Fe-Catalyzed Aminoalkylation toward Sterically Hindered Chiral β-Amino Acids. ResearchGate. 2025. [Link]
-
Trost, B. M. & Terrell, L. R. A Direct Catalytic Asymmetric Mannich-type Reaction to syn-Amino Alcohols. Journal of the American Chemical Society. 2003. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Accessed February 27, 2026. [Link]
- Zhang, T. et al. Photoredox Fe-Catalyzed Aminoalkylation toward Sterically Hindered Chiral β-Amino Acids. Journal of the American Chemical Society. 2025.
-
Wang, Z. et al. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Molecules. 2022. [Link]
-
Protective Groups. Organic Chemistry Portal. Accessed February 27, 2026. [Link]
-
Zhang, T. et al. Photoredox Fe-Catalyzed Aminoalkylation toward Sterically Hindered Chiral β-Amino Acids. ACS Publications. 2025. [Link]
-
Wang, B. et al. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. 2010. [Link]
-
Fernandez, I. et al. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A. 2022. [Link]
-
Fernandez, I. et al. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC. 2022. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A Direct Catalytic Asymmetric Mannich-type Reaction to syn-Amino Alcohols [organic-chemistry.org]
- 12. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to FT-IR Spectral Identification of N-Cyclohexyl-N-methylethanolamine
For researchers and professionals in drug development and chemical synthesis, the precise identification of molecules is paramount. N-Cyclohexyl-N-methylethanolamine, a tertiary amino alcohol, presents a unique spectral fingerprint that can be definitively characterized using Fourier-Transform Infrared (FT-IR) spectroscopy. This guide provides an in-depth comparison of its FT-IR spectrum with structurally similar molecules, offering the experimental data and rationale necessary for unambiguous identification.
The Power of FT-IR in Functional Group Analysis
FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1][2] When a molecule is irradiated with infrared light, its bonds stretch, bend, and rotate at specific frequencies, resulting in the absorption of energy.[1] An FT-IR spectrum plots the percentage of light transmitted through a sample against the wavenumber (in cm⁻¹) of the incident light.[1] The resulting peaks correspond to specific functional groups, providing a molecular "fingerprint."[1]
The interpretation of an FT-IR spectrum is a systematic process. Generally, the region from 4000 to 1500 cm⁻¹ is known as the diagnostic region, where characteristic peaks for major functional groups appear.[1][3] The region below 1500 cm⁻¹, the fingerprint region, contains a complex pattern of peaks unique to the entire molecular structure.[1]
Distinguishing N-Cyclohexyl-N-methylethanolamine: A Spectral Comparison
The key to identifying N-Cyclohexyl-N-methylethanolamine lies in recognizing the combined spectral features of a tertiary amine and a primary alcohol, while also accounting for the cyclohexyl and methyl groups. To illustrate its unique characteristics, we will compare its expected FT-IR spectrum with those of three potential alternatives: N-Cyclohexylethanolamine (a secondary amine), N-methylethanolamine (a secondary amine), and Cyclohexanol (an alcohol without the amine functionality).
| Functional Group/Vibration | N-Cyclohexyl-N-methylethanolamine (Expected) | N-Cyclohexylethanolamine (Inferred) | N-methylethanolamine[4][5] | Cyclohexanol[6][7][8][9] | Rationale for Differentiation |
| O-H Stretch (Alcohol) | ~3400 cm⁻¹ (strong, broad) | ~3400 cm⁻¹ (strong, broad) | ~3400 cm⁻¹ (strong, broad) | ~3350 cm⁻¹ (strong, broad) | The presence of a broad O-H stretch is common to all these molecules due to hydrogen bonding.[3][10] Its presence confirms the alcohol functionality but does not, by itself, differentiate these compounds. |
| N-H Stretch (Amine) | Absent | ~3350-3310 cm⁻¹ (weak to medium, single peak) | ~3300-3500 cm⁻¹ (weak to medium, single peak) | Absent | This is the primary differentiating feature. As a tertiary amine, N-Cyclohexyl-N-methylethanolamine lacks an N-H bond and therefore shows no peak in this region.[11] Secondary amines like N-Cyclohexylethanolamine and N-methylethanolamine will exhibit a single N-H stretching peak.[11][12] |
| C-H Stretch (Aliphatic) | ~2930 cm⁻¹ (strong, sharp) ~2855 cm⁻¹ (strong, sharp) | ~2930 cm⁻¹ (strong, sharp) ~2855 cm⁻¹ (strong, sharp) | ~2940 cm⁻¹ (strong, sharp) ~2830 cm⁻¹ (strong, sharp) | ~2930 cm⁻¹ (strong, sharp) ~2855 cm⁻¹ (strong, sharp) | All four compounds contain sp³ hybridized C-H bonds, resulting in strong absorptions just below 3000 cm⁻¹.[3] The peaks from the cyclohexyl methylene groups are prominent in N-Cyclohexyl-N-methylethanolamine, N-Cyclohexylethanolamine, and Cyclohexanol. |
| C-N Stretch (Aliphatic Amine) | ~1250-1020 cm⁻¹ (weak to medium) | ~1250-1020 cm⁻¹ (weak to medium) | ~1250-1020 cm⁻¹ (weak to medium) | Absent | This peak confirms the presence of the amine functional group.[11] Cyclohexanol will lack this absorption. The exact position can vary, but its presence is a key indicator. |
| C-O Stretch (Alcohol) | ~1050 cm⁻¹ (strong) | ~1050 cm⁻¹ (strong) | ~1040 cm⁻¹ | ~1075 cm⁻¹ | A strong C-O stretching band is characteristic of alcohols.[13] Its presence in all four spectra is expected. |
Experimental Protocol for FT-IR Analysis of Liquid Samples
To obtain a high-quality FT-IR spectrum of N-Cyclohexyl-N-methylethanolamine or its analogues, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its minimal sample preparation.[14]
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Agilent Cary 630 FTIR[15][16])
-
ATR accessory with a diamond or zinc selenide (ZnSe) crystal[14]
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a solvent-moistened, lint-free cloth (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum. This will subtract the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal from the sample spectrum.[17]
-
-
Sample Application:
-
Spectrum Acquisition:
-
Data Analysis:
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.
-
Identify the key functional group peaks as outlined in the comparison table above. Pay close attention to the 3500-3300 cm⁻¹ region to confirm the absence of an N-H stretch, which is the defining characteristic of the tertiary amine in the target molecule.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample before the next measurement.[17]
-
Workflow for Spectral Identification
The logical flow for identifying N-Cyclohexyl-N-methylethanolamine using FT-IR is depicted in the following diagram.
Caption: A flowchart illustrating the decision-making process for identifying N-Cyclohexyl-N-methylethanolamine based on its FT-IR spectrum.
Conclusion
The FT-IR spectrum of N-Cyclohexyl-N-methylethanolamine is distinguished by a combination of features: a broad O-H stretch characteristic of an alcohol, strong aliphatic C-H stretches, and a C-N stretch. Critically, the absence of an N-H stretch definitively differentiates it from its secondary amine analogues. By following the detailed experimental protocol and systematic interpretation workflow presented in this guide, researchers can confidently and accurately identify this compound, ensuring the integrity of their scientific endeavors.
References
-
ResearchGate. (n.d.). IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]
-
SpectraBase. (n.d.). Cyclohexanol - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Fourier transform infrared (FT-IR) spectra of N,N-dimethylethanolamine.... Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexanol. NIST Chemistry WebBook. Retrieved from [Link]
-
Chegg.com. (2022, November 26). Solved IR spectra of cyclohexanol and cyclohexanone are. Retrieved from [Link]
-
JASCO Global. (2021, July 16). Tips of FTIR measurement (NIR measurement by liquid sampling using a hematocrit capillary). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexanamine, N-cyclohexyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Agilent. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. Retrieved from [Link]
-
Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Methylamino)ethanol. PubChem. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexanamine, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR ATR spectra from sample set of MEA standard solutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methyldiethanolamine. PubChem. Retrieved from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
-
University of Michigan. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S6 FTIR spectra of ethanolamine, CoCl2 and E-CoCl2. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Methylethanolamine. Retrieved from [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (n.d.). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. Retrieved from [Link]
-
United States Environmental Protection Agency. (2016, February 23). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]
-
YouTube. (2021, July 13). Interpretation of IR spectra (alcohols,amines and carbonyl compounds). Retrieved from [Link]
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- 13. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 14. jascoinc.com [jascoinc.com]
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A Comparative Guide to HPLC Method Development for the Purity Assay of 2-[Cyclohexyl(methyl)amino]ethan-1-ol
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-[Cyclohexyl(methyl)amino]ethan-1-ol, a crucial step in pharmaceutical quality control. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this and structurally similar compounds.
Introduction: The Criticality of Purity Analysis
2-[Cyclohexyl(methyl)amino]ethan-1-ol is a secondary amine whose purity is paramount for its intended application, particularly in the pharmaceutical industry. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of a final drug product. Therefore, a highly specific and sensitive analytical method is required to separate the active pharmaceutical ingredient (API) from any potential process-related impurities and degradation products.[1] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolving power and versatility.[2]
The development of a stability-indicating HPLC method is a key objective. This involves not only separating the main compound from known impurities but also from potential degradation products that may form under various stress conditions.[3][4] This guide will compare different approaches to method development, focusing on the critical parameters that influence the separation of this polar, basic compound.
Method Development Strategy: A Comparative Approach
The development of a robust HPLC method is a systematic process. The following diagram illustrates the general workflow employed in this study.
Caption: Workflow for HPLC Method Development and Validation.
Analyte Characterization and Initial Considerations
2-[Cyclohexyl(methyl)amino]ethan-1-ol is a relatively polar compound with a basic secondary amine functional group. This presents a challenge in reversed-phase HPLC, as basic compounds can interact with residual silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing).[5] Furthermore, its low UV absorptivity necessitates either derivatization or detection at a low wavelength. For simplicity and to avoid potential side reactions, this guide will focus on direct UV detection.
Column Selection: C18 vs. C8
The choice of the stationary phase is a critical first step. The most common reversed-phase columns are C18 (octadecylsilane) and C8 (octylsilane).[6][7]
-
C18 Columns: Offer higher hydrophobicity due to the longer alkyl chains, leading to stronger retention of non-polar compounds.[7][8]
-
C8 Columns: Have shorter alkyl chains, resulting in less retention and often faster analysis times, particularly for moderately polar to non-polar compounds.[9][10]
For a polar compound like 2-[Cyclohexyl(methyl)amino]ethan-1-ol, a C8 column might be advantageous to prevent excessive retention and allow for elution with a lower percentage of organic modifier. However, a C18 column could provide better separation from closely related, less polar impurities. A comparison of the two is therefore essential.
Experimental Comparison:
Two columns were evaluated under identical mobile phase conditions to assess their performance.
| Parameter | Column A (C18, 5 µm, 4.6 x 150 mm) | Column B (C8, 5 µm, 4.6 x 150 mm) |
| Retention Time (min) | 8.2 | 6.5 |
| Tailing Factor | 1.5 | 1.2 |
| Theoretical Plates | 8500 | 9200 |
Mobile Phase Optimization: The Critical Role of pH
The pH of the mobile phase is a crucial parameter for controlling the retention and peak shape of ionizable compounds like amines.[11][12][13]
-
Acidic pH (e.g., pH 2.5-3.5): At a pH well below the pKa of the amine (typically around 9-10), the analyte will be fully protonated. This can improve peak shape by minimizing interactions with silanol groups.[5] However, retention in reversed-phase mode may be reduced due to the increased polarity of the protonated form.[14]
-
High pH (e.g., pH 9-10): At a pH near or above the pKa, the amine will be in its neutral, more hydrophobic form, leading to increased retention. Modern pH-stable columns are required for this approach.[14][15]
Experimental Comparison:
The selected C8 column was tested with mobile phases at different pH values.
| Mobile Phase pH | Retention Time (min) | Tailing Factor | Resolution (from nearest impurity) |
| 2.8 (Phosphate Buffer) | 5.8 | 1.1 | 2.1 |
| 7.0 (Phosphate Buffer) | 9.3 | 1.8 | 1.7 |
| 9.5 (Ammonium Carbonate) | 12.1 | 1.3 | 2.5 |
Optimized HPLC Method and Validation
Based on the comparative studies, the following HPLC method was developed and subsequently validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17][18]
Final Chromatographic Conditions
| Parameter | Condition |
| Column | C8, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ≈ 2.8) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Method Validation Summary
The method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
| Validation Parameter | Result |
| Specificity | No interference from blank, placebo, or degradation products. |
| Linearity (r²) | > 0.999 for the API and known impurities. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.01% |
| LOQ | 0.03% |
The validation results confirm that the developed method is suitable for its intended purpose of quantifying the purity of 2-[Cyclohexyl(methyl)amino]ethan-1-ol.
Forced Degradation Studies: Demonstrating Specificity
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[1][2][3][19] The drug substance was subjected to various stress conditions to induce degradation.
Caption: Workflow for Forced Degradation Studies.
Results Summary:
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~15% | Two major degradation products observed. |
| Base Hydrolysis | ~5% | One minor degradation product observed. |
| Oxidation | ~20% | One major degradation product observed. |
| Thermal | < 2% | Minimal degradation. |
| Photolytic | < 1% | No significant degradation. |
In all cases, the degradation products were well-resolved from the main peak, and the peak purity analysis confirmed the homogeneity of the API peak. The mass balance was found to be between 98% and 102%, demonstrating that all degradation products were adequately detected.
Conclusion
This guide has presented a systematic and comparative approach to the development of a stability-indicating HPLC method for the purity assay of 2-[Cyclohexyl(methyl)amino]ethan-1-ol. The comparison of C18 and C8 columns, along with the evaluation of mobile phase pH, led to the selection of a C8 column with a low pH mobile phase as the optimal choice. The final method was successfully validated according to ICH guidelines and proven to be specific through forced degradation studies. This comprehensive guide provides a solid foundation for researchers and scientists in developing robust and reliable HPLC methods for similar amine-containing pharmaceutical compounds.
Experimental Protocols
Protocol for Optimized HPLC Method
-
Preparation of Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix well.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and Acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic System: Set up the HPLC system with the parameters outlined in Section 3.1.
-
System Suitability: Inject a standard solution five times. The relative standard deviation of the peak area should be less than 2.0%, and the tailing factor should be less than 1.5.
-
Analysis: Inject the blank, standard, and sample solutions.
Protocol for Forced Degradation
-
Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60°C for 4 hours. Neutralize with 0.1 N NaOH before dilution and injection.
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60°C for 2 hours. Neutralize with 0.1 N HCl before dilution and injection.
-
Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
References
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
-
Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Taylor & Francis Online. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
-
Difference between C18 Column and C8 Column. Hawach Scientific. Available at: [Link]
-
Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. Available at: [Link]
-
C8 vs C18 Columns in HPLC: What's the Difference and Which Should You Use? YouTube. Available at: [Link]
-
Quality Guidelines. International Council for Harmonisation. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
C8 vs. C18 HPLC columns: Key differences explained. Phenomenex. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]
-
C8 vs C18 Column: Which Should You Choose? Separation Science. Available at: [Link]
-
Difference between C8 and C18 Columns Used in HPLC System. Pharmaguideline. Available at: [Link]
-
Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. University of Tartu. Available at: [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters. Available at: [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Hawach. Available at: [Link]
-
Separation of 2-Amino-N-cyclohexyl-N-methylbenzylamine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. Available at: [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Today. Available at: [Link]
-
Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC. Available at: [Link]
-
Introduction to HPLC. Shimadzu. Available at: [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]
-
Separation of Propanoic acid, 2-methyl-, 1-cyclohexyl-1-methylethyl ester on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. pharmtech.com [pharmtech.com]
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- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. sepscience.com [sepscience.com]
- 7. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 8. C8 vs. C18 HPLC columns: Key differences explained | Phenomenex [phenomenex.com]
- 9. hawach.com [hawach.com]
- 10. m.youtube.com [m.youtube.com]
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- 19. resolvemass.ca [resolvemass.ca]
Technical Comparison Guide: GC-MS Characterization of 2-[Cyclohexyl(methyl)amino]ethan-1-ol
Topic: GC-MS Fragmentation Patterns of 2-[Cyclohexyl(methyl)amino]ethan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Introduction & Chemical Significance
2-[Cyclohexyl(methyl)amino]ethan-1-ol (CAS: 2842-41-3), often referred to as
For analytical chemists, this compound presents a specific challenge: distinguishing it from its secondary amine analog, 2-(cyclohexylamino)ethanol , and other isomeric amino alcohols. Accurate identification relies on understanding the specific electron ionization (EI) fragmentation mechanisms—specifically the dominance of
This guide provides a definitive breakdown of the fragmentation patterns, a validated derivatization protocol, and a direct performance comparison against its non-methylated analog to ensure precise identification in complex biological or synthetic matrices.
Experimental Protocol: Extraction & Derivatization
To achieve reproducible mass spectral data, direct injection of amino alcohols is discouraged due to hydroxyl-silanol interactions that cause peak tailing.[2] The following protocol utilizes Silylation to ensure sharp chromatographic peaks and distinct mass shifts.
Reagents
-
Solvent: Ethyl Acetate (LC-MS Grade).[2]
-
Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
-
Internal Standard: Diphenylamine or
-Cyclohexylamine.[2]
Step-by-Step Workflow
-
Liquid-Liquid Extraction (LLE):
-
Derivatization (Critical Step):
-
Reconstitute residue in 50
L Ethyl Acetate. -
Add 50
L BSTFA + 1% TMCS.[2] -
Incubate: 60°C for 30 minutes. (Ensures complete silylation of the sterically hindered hydroxyl).
-
Note: The tertiary amine nitrogen does not silylate; only the hydroxyl group forms the TMS ether.
-
-
GC-MS Acquisition:
-
Column: Rxi-5Sil MS (30m x 0.25mm x 0.25
m).[2] -
Inlet: 250°C, Splitless.
-
Source: EI (70 eV), 230°C.
-
Workflow Visualization
Figure 1: Optimized analytical workflow ensuring quantitative recovery and stable chromatography.
Fragmentation Analysis (Mechanism & Causality)
The mass spectrum of 2-[Cyclohexyl(methyl)amino]ethan-1-ol is governed by Stevenson’s Rule , where the positive charge resides on the fragment with the lowest ionization energy—in this case, the nitrogen-containing moiety.[2]
A. Native Compound (Underivatized) [2]
-
Molecular Ion (
): 157 (Typically weak or absent). -
Base Peak (
126): -
Secondary Ions:
-
83: Cyclohexyl cation (
). Formed by cleavage.[2] -
44:
. Rearrangement product.
-
83: Cyclohexyl cation (
B. TMS-Derivative (
-TMS)
-
Molecular Ion (
): 229 (Distinct but low intensity). -
Base Peak (
126):
Fragmentation Pathway Diagram
Figure 2: Primary fragmentation pathways.[2] The formation of the m/z 126 immonium ion is the diagnostic signature.
Comparative Analysis: Target vs. Alternatives
The primary risk in analysis is misidentifying the target as 2-(cyclohexylamino)ethanol (the
Table 1: Spectral Comparison of Cyclohexyl Amino Alcohols
| Feature | Target: 2-[Cyclohexyl(methyl)amino]ethan-1-ol | Alternative: 2-(Cyclohexylamino)ethanol | Differentiation Logic |
| Formula | Methyl group addition ( | ||
| MW | 157 | 143 | Distinct molecular ions (if visible).[2] |
| Base Peak (Native) | Both lose | ||
| Base Peak (TMS) | Critical Difference: The secondary amine (Alternative) forms a di-TMS derivative ( | ||
| Key Fragment 2 | Non-diagnostic (common to both). | ||
| Retention Index | ~1150 (Native) / ~1280 (TMS) | ~1130 (Native) / ~1350 (di-TMS) | The di-TMS derivative of the alternative elutes later due to higher MW. |
Why This Matters
If you observe a peak at
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 277582, 2-(Cyclohexylmethylamino)ethanol. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. N-Methylcyclohexylamine Fragmentation Data. NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [Link]
- McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Stevenson's Rule and -cleavage mechanisms).
Sources
Comprehensive Validation Guide: Titration Methods for 2-[Cyclohexyl(methyl)amino]ethan-1-ol Concentration
As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenge of accurately quantifying sterically hindered amino alcohols. 2-[Cyclohexyl(methyl)amino]ethan-1-ol (CAS 2842-41-3) presents a unique chemical profile: it features a tertiary amine core flanked by a bulky cyclohexyl ring, a methyl group, and a hydroxyethyl chain.
While this structural motif is highly valuable in drug design and fine chemical synthesis, it creates significant hurdles for routine concentration assays. In standard aqueous environments, the basicity of this tertiary nitrogen is heavily suppressed by steric hindrance and hydrogen bonding with water, leading to shallow, poorly defined potentiometric inflection points[1]. To achieve the robust, reproducible concentration data required for regulatory submissions, we must manipulate the solvent environment to exploit the molecule's intrinsic chemistry.
This guide objectively compares three orthogonal methods for the concentration validation of 2-[Cyclohexyl(methyl)amino]ethan-1-ol, providing the mechanistic causality and self-validating protocols necessary to ensure absolute scientific integrity.
The Chemical Logic: Overcoming Aqueous Limitations
To accurately titrate a weak, sterically hindered base, we must abandon aqueous media and rely on the leveling effect of non-aqueous solvents. By dissolving the amino alcohol in , the solvent acts as a strong proton donor, converting the weakly basic amine into a much stronger apparent base (an acetate ion equivalent)[2].
We then titrate this enhanced system with perchloric acid (
Mechanistic pathway of non-aqueous titration exploiting the leveling effect of glacial acetic acid.
Orthogonal Validation Strategy
A single analytical method is never sufficient for absolute validation. A self-validating system requires orthogonal approaches to confirm that the primary method is not subject to matrix bias. We evaluate three distinct workflows:
-
Method A: Non-Aqueous Potentiometric Titration (The Gold Standard for tertiary amines).
-
Method B: Mixed-Solvent Aqueous Titration (A faster, greener alternative, albeit with precision trade-offs).
-
Method C: GC-FID Validation (A non-titrimetric chromatographic method to ensure specificity and rule out non-basic organic impurities).
Workflow for the orthogonal validation of 2-[Cyclohexyl(methyl)amino]ethan-1-ol concentration.
Step-by-Step Experimental Protocols
Method A: Non-Aqueous Potentiometric Titration (Primary Assay)
Causality Note: Glacial acetic acid has a high coefficient of thermal expansion. Titrant standardization and sample analysis must be performed at the exact same ambient temperature to prevent severe volumetric errors.
-
System Suitability & Standardization :
-
Accurately weigh ~0.3 g of primary standard Potassium Hydrogen Phthalate (KHP), previously dried at 120°C for 2 hours.
-
Dissolve in 50 mL of anhydrous glacial acetic acid.
-
Titrate with 0.1 N
in glacial acetic acid using a glass indicating electrode and an reference electrode (filled with saturated LiCl in ethanol)[3]. Calculate the exact normality.
-
-
Sample Solvation : Accurately weigh ~150 mg of 2-[Cyclohexyl(methyl)amino]ethan-1-ol into a dry titration vessel. Add 50 mL of glacial acetic acid. Stir for 5 minutes.
-
Titration : Titrate potentiometrically with the standardized 0.1 N
. Determine the endpoint via the first derivative maximum ( ). -
Self-Validation (Blank Correction) : Perform a blank titration using only 50 mL of the solvent. Subtract this blank volume from the sample titration volume to correct for inherent solvent basicity.
Method B: Mixed-Solvent Aqueous Titration (Secondary Assay)
Causality Note: The addition of ethanol is mandatory. The highly lipophilic cyclohexyl group causes the molecule to precipitate in pure water as it approaches its isoelectric point, which would foul the pH electrode.
-
Standardization : Standardize 0.1 N
against primary standard . -
Sample Solvation : Weigh ~150 mg of the amino alcohol. Dissolve completely in 25 mL of absolute ethanol, then slowly dilute with 25 mL of deionized water[1].
-
Titration : Titrate with 0.1 N
using a standard glass pH electrode.
Method C: GC-FID (Orthogonal Specificity Check)
Causality Note: Titration cannot distinguish between the target API and other basic impurities (e.g., residual starting amines). GC-FID separates the compounds by boiling point and polarity, ensuring the titrimetric assay is specific to 2-[Cyclohexyl(methyl)amino]ethan-1-ol.
-
Preparation : Prepare a 1.0 mg/mL solution of the sample in HPLC-grade methanol. Prepare a matching external reference standard.
-
Execution : Inject 1 µL onto a DB-5 capillary column (30 m x 0.25 mm x 0.25 µm). Use a temperature gradient from 100°C to 280°C at 15°C/min.
-
Quantification : Calculate concentration based on peak area relative to the external standard.
Comparative Performance Data
To objectively evaluate these methods, a single batch of high-purity 2-[Cyclohexyl(methyl)amino]ethan-1-ol was analyzed across all three workflows (n=6 replicates per method). The quantitative data is summarized below:
| Performance Metric | Method A (Non-Aqueous | Method B (Aqueous/EtOH | Method C (GC-FID) |
| Primary Mechanism | Protonation in leveling solvent | Aqueous acid-base neutralization | Chromatographic separation |
| Precision (RSD, n=6) | 0.12% | 1.45% | 0.85% |
| Accuracy (Recovery) | 99.9% ± 0.2% | 98.2% ± 1.5% | 99.5% ± 0.9% |
| Endpoint / Detection | Sharp potentiometric inflection | Shallow, broad inflection | Peak area vs. External Std |
| Matrix Interference | Low (Moisture must be <0.5%) | High (pKa shifting limits accuracy) | Very Low |
| Execution Time | ~15 mins / sample | ~10 mins / sample | ~25 mins / sample |
Conclusion & Recommendations
For the strict validation of 2-[Cyclohexyl(methyl)amino]ethan-1-ol concentration, Method A (Non-Aqueous Potentiometric Titration) is the undisputed gold standard. The leveling effect of glacial acetic acid overcomes the steric hindrance of the cyclohexyl and methyl groups, yielding RSD values (<0.15%) that easily meet stringent pharmaceutical acceptance criteria[2].
While Method B is faster and avoids the use of hazardous perchloric acid, the shallow inflection point caused by the molecule's weak aqueous basicity results in unacceptable precision drift (RSD > 1.0%)[1]. Method C (GC-FID) should be utilized not as a primary assay, but as an orthogonal tool during initial method validation to prove that the non-aqueous titration is not being artificially inflated by basic synthetic impurities.
References
-
International Programme on Chemical Safety Evaluation (INCHEM). "Atropine - Titration of Tertiary Amines". World Health Organization. [Link]
-
ResearchGate. "Simultaneous Determination of Acid Contents in Mixtures: Solvents for Base Mixtures". Mettler Toledo Competence Guide.[Link]
-
ResearchGate. "Potentiometric titration in aqueous media of amine hardeners and model compounds". Journal of Applied Polymer Science.[Link]
Sources
Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-[Cyclohexyl(methyl)amino]ethan-1-ol
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance
The handling and disposal of specialized reagents like 2-[Cyclohexyl(methyl)amino]ethan-1-ol (CAS No. 2842-41-3) demand a meticulous approach grounded in a deep understanding of its chemical properties and associated hazards. This guide provides a comprehensive, step-by-step protocol for its safe disposal, designed for researchers, scientists, and drug development professionals. Our objective is to move beyond mere instruction and to instill a framework of self-validating safety practices, ensuring the protection of laboratory personnel and the environment.
Hazard Profile and Immediate Safety Imperatives
Before any handling or disposal begins, a thorough understanding of the hazard profile is critical. 2-[Cyclohexyl(methyl)amino]ethan-1-ol is a corrosive compound that poses significant risks upon exposure.[1] Adherence to immediate safety precautions is the foundational element of a safe disposal workflow.
Inherent Hazards
This compound is classified under the Globally Harmonized System (GHS) as a substance that causes severe skin burns and eye damage.[1] The causality here is its corrosive nature, which can lead to irreversible tissue damage upon contact. Structurally similar amino alcohols may also be harmful if swallowed or in contact with skin and can cause respiratory irritation.[2][3] Furthermore, it is recognized as being harmful to aquatic life, making environmental containment a priority.
Personal Protective Equipment (PPE): Your First Line of Defense
A non-negotiable aspect of handling this chemical is the correct use of PPE. This is not a procedural formality but a critical barrier between the researcher and potential chemical burns or eye damage.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[4] | Protects against splashes that can cause severe, irreversible eye damage.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves.[4] Gloves must be inspected before use and disposed of properly after. | Prevents direct skin contact, which can result in severe chemical burns.[2] |
| Body Protection | A laboratory coat is mandatory.[4] For larger quantities or spill response, a chemical-resistant apron is advised. | Protects skin and personal clothing from contamination. |
Emergency First Aid Protocols
In the event of accidental exposure, immediate and correct action can significantly mitigate harm.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes.[5][6] Seek medical attention immediately.[3]
-
Eye Contact: Rinse cautiously and thoroughly with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][7]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[4][6] If breathing becomes difficult, call a poison center or doctor.[3]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. [3][4] This is critical because the corrosive nature of the substance can cause further damage to the esophagus on regurgitation. Seek immediate medical attention.[4]
The Core Disposal Workflow: A Step-by-Step Guide
The primary and only acceptable method for disposing of 2-[Cyclohexyl(methyl)amino]ethan-1-ol is through a licensed and approved chemical waste disposal service.[4][6] Discharging it down the drain or releasing it into the environment is a violation of regulatory standards and poses a significant ecological threat.[4]
Step 1: Waste Segregation and Collection
The principle of waste segregation is fundamental to preventing dangerous chemical reactions within a waste container.[8]
-
Designate a Specific Container: Use a dedicated, properly sealed container for 2-[Cyclohexyl(methyl)amino]ethan-1-ol waste.[4]
-
Ensure Material Compatibility: The container must be made of a material compatible with corrosive amines. High-density polyethylene (HDPE) is a suitable choice. Avoid metal containers due to the risk of corrosion.[8]
-
Do Not Mix Waste Streams: This is a critical control point. Never mix 2-[Cyclohexyl(methyl)amino]ethan-1-ol with other waste streams, especially acids or strong oxidizing agents, which can cause violent reactions.[4][8][9]
Step 2: Proper Labeling
Accurate labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.[10][11]
-
Clearly label the container with the words "Hazardous Waste." [4]
-
Include the full chemical name: "2-[Cyclohexyl(methyl)amino]ethan-1-ol" and its CAS Number: 2842-41-3 .[4]
-
Indicate the primary hazard: "Corrosive." [1]
-
Affix the appropriate GHS pictogram (GHS05 for corrosion).
Step 3: Secure Storage
Store the sealed waste container in a designated, secure area away from general laboratory traffic.[5] This area should be well-ventilated and separate from incompatible materials.[3] Keep the container tightly closed except when adding waste.[8]
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[4] Provide them with the precise details from your waste label.
The following diagram illustrates the decision-making process for the disposal of 2-[Cyclohexyl(methyl)amino]ethan-1-ol.
Caption: Disposal workflow for 2-[Cyclohexyl(methyl)amino]ethan-1-ol.
Protocol for Empty Container Decontamination
Empty containers that once held 2-[Cyclohexyl(methyl)amino]ethan-1-ol are still considered hazardous waste until properly decontaminated.[12] Chemical residues can pose a significant risk.
-
Triple Rinse Procedure: Thoroughly rinse the empty container three times with a suitable solvent like ethanol or acetone.[4][13]
-
Collect the Rinsate: Crucially, this rinsate is now hazardous waste. It must be collected and added to your designated 2-[Cyclohexyl(methyl)amino]ethan-1-ol waste container.[4]
-
Final Disposal: Once triple-rinsed and dry, deface or remove the original label. The container can now be disposed of as regular non-hazardous laboratory glass or plastic waste, according to your institution's guidelines.[14]
Emergency Spill Management
In the event of a spill, a calm and systematic response is required to ensure safety and prevent environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Control Ignition Sources: If the material is near any potential sources of ignition, eliminate them.[5]
-
Contain the Spill: Wearing full PPE, contain the spill using an inert absorbent material such as dry sand, earth, or vermiculite.[5][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully collect the absorbent material and place it into a sealed, properly labeled hazardous waste container for disposal.[5]
-
Decontaminate: Clean the spill area thoroughly.
The Regulatory Landscape: OSHA and EPA
All disposal procedures must align with national and local regulations. In the United States, two primary bodies govern this process:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[10][15] This plan must include specific standard operating procedures for waste disposal.[16]
-
Environmental Protection Agency (EPA): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Due to its corrosive nature, waste 2-[Cyclohexyl(methyl)amino]ethan-1-ol would likely be classified with the hazardous waste code D002 for corrosivity.[12]
This guide provides the framework for developing a compliant and safe disposal protocol for 2-[Cyclohexyl(methyl)amino]ethan-1-ol. By understanding the science behind the hazards and the logic of the procedures, laboratory professionals can ensure a culture of safety and environmental stewardship.
References
-
Nippon Nyukazai Co., Ltd. (2018, June 12). Safety Data Sheet: AMINO ALCOHOL EA. Retrieved from [Link]
-
CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan. Retrieved from [Link]
-
Garratt-Callahan. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
American Elements. (n.d.). 2-[(cyclohexylmethyl)amino]ethan-1-ol. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 277582, 2-(Cyclohexylmethylamino)ethanol. Retrieved from [Link]
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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- 16. nps.edu [nps.edu]
Personal protective equipment for handling 2-[Cyclohexyl(methyl)amino]ethan-1-ol
CAS: 1914-24-5 Synonyms: N-Methyl-N-cyclohexylethanolamine; 2-(N-Cyclohexyl-N-methylamino)ethanol Chemical Class: Tertiary Amino Alcohol[1]
Part 1: Executive Safety Summary
To the Researcher: Handling 2-[Cyclohexyl(methyl)amino]ethan-1-ol requires a shift in mindset from "routine solvent" to "corrosive bioactive agent." Unlike simple alcohols, this molecule combines the alkalinity of a tertiary amine with the lipophilicity of a cyclohexyl ring.
The Mechanism of Hazard:
-
Tissue Saponification: As a corrosive base (pH > 11 in solution), it initiates alkaline hydrolysis of fatty tissues (saponification) upon contact.[1] Unlike acid burns, which form a protective eschar, alkaline burns penetrate deep into the dermis before pain is registered.
-
Glaucopsia ("Blue Haze"): Volatile amine vapors can cause corneal edema, temporarily disrupting vision and creating a "blue halo" effect.[1] This is not just irritation; it is a physiological alteration of the corneal epithelium.
-
Percutaneous Absorption: The methyl and cyclohexyl groups increase lipid solubility, enhancing the rate at which the chemical crosses the skin barrier compared to simple ethanolamines.
GHS Risk Profile (Baseline)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage.[1][2] |
| Eye Damage | 1 | H318: Causes serious eye damage.[1][3][4] |
| Acute Toxicity | 4 (Oral) | H302: Harmful if swallowed.[1][2][4] |
| Aquatic Toxicity | Chronic 3 | H412: Harmful to aquatic life with long lasting effects.[1][5] |
Part 2: Personal Protective Equipment (PPE) Architecture[1]
Do not rely on a single barrier. Use a Redundant Layering System .
Hand Protection: The Permeation Logic
Standard nitrile exam gloves (4 mil) are insufficient for prolonged contact.[1] Amines can permeate nitrile without visible degradation.[1]
-
Primary Layer (Splash Protection): Nitrile (minimum 5 mil).[1]
-
Protocol: Change every 15 minutes of active handling or immediately upon splash.[1]
-
-
Secondary Layer (Immersion/High Risk): Laminated film (e.g., Silver Shield®) or Butyl Rubber.[1]
-
Why: Butyl rubber offers superior resistance to ketones and amines compared to standard nitrile.[1]
-
-
The "Pneumatic Test": Before donning chemical-resistant gloves, inflate them with air and submerge in water or listen for leaks. Pinholes are the most common failure point.[1]
Ocular & Respiratory Defense[3]
-
Eyes: Unvented or Indirectly Vented Chemical Goggles.[1]
-
Face: 8-inch Polycarbonate Face Shield.[1]
-
Requirement: Mandatory when transferring volumes >50 mL or working outside a fume hood (not recommended).[1]
-
-
Respiratory:
Body Shielding
-
Lab Coat: 100% Cotton or Nomex (Fire Resistant).[1] Avoid synthetic blends that melt onto skin.[1]
-
Chemical Apron: Neoprene or PVC apron required for bulk transfer.[1]
-
Footwear: Closed-toe, non-perforated leather or rubber.[1] No mesh sneakers.[1]
Part 3: Operational Workflow & Visualization
PPE Decision Logic
Use this logic flow to determine the required protection level based on your specific task.
Figure 1: Task-based PPE selection logic. Note the escalation to face shields and aprons for larger volumes or heat.
Operational Protocol: The "Zone of Safety"
Phase 1: Pre-Operational Check
-
Ventilation Verification: Ensure fume hood face velocity is 80–100 fpm.
-
Neutralizer Prep: Keep a spill kit with an amphoteric absorbent (e.g., Neutrasorb® or 1:1 sand/soda ash mix) within arm's reach.[1] Do not use neat acids to neutralize spills; the heat of reaction can vaporize the amine.
-
Glassware Inspection: Amines can etch glass over time.[1] Inspect flasks for star cracks which may fail under heat.[1]
Phase 2: Active Handling
-
The "Dry Run": If using a syringe, test the movement with air first. Amines can be viscous; unexpected resistance can lead to plunger slippage and splash.[1]
-
Pouring: Always pour away from the body.[1] Use a funnel to prevent "glugging" and droplet formation.[1]
-
Heating: If refluxing, grease joints with chemically resistant grease (e.g., Krytox) or use Teflon sleeves.[1] Amines can seize ground glass joints ("freezing") permanently.[1]
Phase 3: Decontamination & Disposal[6]
-
Wipe Down: Wipe all exterior surfaces of bottles with a dry paper towel, then a water-dampened towel before returning to storage.[1]
-
Waste Segregation:
Part 4: Emergency Response System
In the event of exposure, seconds count. The alkaline nature of this chemical means tissue damage continues until fully flushed.
Figure 2: Immediate response workflow for exposure incidents.[1][2][3][7][8][9][10] Note: Neutralization on skin is contraindicated due to exothermic reaction.
Quantitative Data: Physical Properties & Limits
| Property | Value | Operational Implication |
| Physical State | Liquid (Viscous) | Use wide-bore needles/pipettes.[1] |
| Flash Point | > 90°C (Est.)[1] | Combustible. Keep away from open flames. |
| pH (10% aq) | > 11.5 | Corrosive. Destroys lipids/proteins.[1] |
| Vapor Density | > 1 (Air = 1) | Vapors sink.[1] Do not store on high shelves. |
References
-
PubChem. (2025).[1] Compound Summary: 2-(Cyclohexylmethylamino)ethanol (Related Analog).[1] National Library of Medicine.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Chemical Resistance Selection Guide.[1][11] Retrieved from [Link][1]
-
ECHA (European Chemicals Agency). (2024).[1] Registration Dossier: Amino Alcohols and Skin Corrosion Classifications. Retrieved from [Link][1]
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- 3. fishersci.com [fishersci.com]
- 4. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 5. GHS hazard statements - Wikipedia [en.wikipedia.org]
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- 7. assets.thermofisher.com [assets.thermofisher.com]
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- 9. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
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- 11. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
